SR33805
描述
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLMUIRZIMTHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153241 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121345-64-0 | |
| Record name | SR 33805 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
SR33805 mechanism of action in cardiomyocytes
An In-Depth Technical Guide on the Mechanism of Action of SR33805 in Cardiomyocytes
Executive Summary
This compound is a substituted indole derivative, initially classified as a potent L-type Ca2+ channel blocker. However, its primary therapeutic interest in the context of cardiac function stems from a distinct and crucial secondary mechanism: the sensitization of cardiac myofilaments to calcium. This dual action allows this compound to enhance cardiac contractility, particularly in failing cardiomyocytes, without significantly increasing intracellular calcium concentration, a factor often associated with arrhythmogenesis and cardiotoxicity. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound's action in cardiomyocytes, targeted at researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its effects on cardiomyocytes through two primary, interconnected mechanisms: blockade of L-type calcium channels and sensitization of the contractile apparatus to Ca2+.
L-Type Ca2+ Channel Blockade
As a potent Ca2+ antagonist, this compound binds with high affinity to the α1-subunit of the L-type Ca2+ channel. This interaction leads to a dose-dependent reduction in the influx of Ca2+ during the plateau phase of the cardiac action potential. In healthy cardiomyocytes, this results in a measurable decrease in the amplitude of the Ca2+ transient. This action also contributes to a shortening of the action potential duration.
Myofilament Ca2+ Sensitization
The more profound and therapeutically relevant action of this compound is its ability to increase the sensitivity of the myofilaments to a given concentration of intracellular Ca2+. This means that for the same amount of available Ca2+, the contractile machinery generates greater force. In failing cardiomyocytes, where Ca2+ handling is often impaired, this compound can restore cell shortening and contractility without affecting the already diminished Ca2+ transient amplitude. This effect is primarily achieved by modulating the phosphorylation state of key sarcomeric regulatory proteins.
Signaling Pathways and Molecular Targets
The Ca2+-sensitizing effect of this compound is not passive but is mediated through a specific signaling cascade that ultimately alters protein-protein interactions within the sarcomere.
Direct Inhibition of Protein Kinase A (PKA)
A central discovery in understanding this compound's mechanism is its ability to directly inhibit the activity of Protein Kinase A (PKA). Experiments using both recombinant PKA and endogenous PKA from rat heart tissue have demonstrated that this compound reduces PKA's catalytic activity to an extent comparable to known PKA inhibitors like H89. This inhibitory action is a critical upstream event in the sensitization pathway.
Modulation of Sarcomeric Protein Phosphorylation
The inhibition of PKA by this compound leads to downstream changes in the phosphorylation status of two key regulatory proteins:
-
Decreased Troponin I (TnI) Phosphorylation: PKA normally phosphorylates cardiac Troponin I (cTnI) at serine residues 23 and 24. This phosphorylation decreases the affinity of Troponin C for Ca2+, thus desensitizing the myofilament and promoting relaxation. By inhibiting PKA, this compound causes a significant decrease in the phosphorylation of TnI at these sites. This dephosphorylation increases myofilament Ca2+ sensitivity and is considered the primary driver of this compound's sensitizing effect.
-
Increased Myosin Light Chain-2 (MLC-2) Phosphorylation: Concurrently, treatment with this compound is associated with a slight but consistent increase in the phosphorylation of Myosin Light Chain-2 (MLC-2). MLC-2 phosphorylation is known to enhance the rate of force development and sensitize the myofilaments to Ca2+. While the precise signaling pathway leading to this effect is not fully elucidated, it may involve a stretch-sensitive kinase or phosphatase that is modulated by this compound.
The combination of significantly decreased TnI phosphorylation and slightly increased MLC-2 phosphorylation results in a potent net sensitization of the contractile machinery to calcium.
Caption: Signaling pathway of this compound in cardiomyocytes.
Summary of Quantitative Data
The effects of this compound have been quantified across several experimental paradigms. The tables below summarize the key findings.
Table 1: Electrophysiological and In Vitro Effects
| Parameter | Species/Model | Concentration | Result | Citation(s) |
| IC₅₀ of L-Type Ca²⁺ Current (I_CaL_) | Rat Ventricular Myocytes | 2.4 x 10⁻⁸ M | 50% inhibition of the L-type calcium current. | |
| Ca²⁺ Transient Amplitude | Healthy Rat Myocytes | 10⁻⁸ M | 14% decrease. | |
| 10⁻⁷ M | 17% decrease. | |||
| Ca²⁺ Transient Amplitude | Failing (MI) Rat Myocytes | 10 µM | No significant change to the already reduced amplitude. | |
| Action Potential Duration (APD₅₀) | Rat Ventricular Myocytes | 10⁻⁷ M | 24% reduction (maximal effect). | |
| Cell Shortening | Failing (MI) Rat Myocytes | 10 µM | Restored MI-altered cell shortening. | |
| TnI Phosphorylation (Ser23/24) | Failing (MI) Rat Myofilaments | 10 µM | ~30% reduction compared to MI control. | |
| MLC-2 Phosphorylation | Failing (MI) Rat Myofilaments | 10 µM | Significant increase, partially restoring levels towards sham. |
Table 2: In Vivo Effects
| Parameter | Species/Model | Dose | Result | Citation(s) |
| End-Systolic Strain (ESS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. | |
| Fractional Shortening (FS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. |
Key Experimental Protocols
The mechanism of this compound has been elucidated through a series of well-defined experimental procedures.
Isolation of Ventricular Cardiomyocytes
Ventricular myocytes are typically isolated from adult rat hearts via enzymatic digestion. The heart is cannulated and retrogradely perfused with a collagenase-containing solution to dissociate the individual cardiomyocytes. These isolated cells are then used for both intact and permeabilized studies.
Measurement of Contractility and Ca²⁺ Transients in Intact Myocytes
To simultaneously measure cell shortening and intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1. The cells are field-stimulated to contract at a set frequency (e.g., 0.5 Hz). A microscope equipped for videomicroscopy and ratiometric fluorescence measurement is used to record changes in sarcomere length (as an index of contraction) and the Indo-1 fluorescence ratio (as an index of [Ca²⁺]i). This compound is acutely applied via superfusion.
Contractile Properties in Permeabilized (Skinned) Myocytes
To study the direct effects of this compound on the contractile machinery, isolated cardiomyocytes are chemically permeabilized ("skinned") with a mild detergent like Triton X-100. This procedure removes the cell membrane, allowing researchers to directly control the intracellular environment, particularly the Ca²⁺ concentration (expressed as pCa, the negative log of the Ca²⁺ concentration). The skinned myocyte is attached between a force transducer and a motor, and the tension-pCa relationship is determined by exposing the cell to a series of solutions with precisely buffered Ca²⁺ concentrations. A leftward shift in this curve upon addition of this compound indicates an increase in myofilament Ca²⁺ sensitivity.
Protein Phosphorylation Analysis
The phosphorylation status of TnI and MLC-2 is assessed using Western blot analysis. Muscle strips or myocyte lysates are subjected to SDS-PAGE to separate proteins by size. Specific antibodies that recognize the phosphorylated forms of the target proteins (e.g., an antibody specific for TnI phosphorylated at Ser23/24) are used for detection. The signal intensity is quantified and normalized to the total amount of the respective protein to determine the level of phosphorylation.
PKA Activity Assay
The direct effect of this compound on PKA is measured using a radioactive activity assay. Recombinant PKA or PKA from heart tissue homogenates is incubated with a specific PKA substrate peptide and [γ-³²P]ATP in the presence or absence of this compound. The incorporation of ³²P into the substrate is measured and used to calculate the enzyme's activity.
Caption: Experimental workflow for this compound evaluation.
Conclusion and Therapeutic Implications
The mechanism of action of this compound in cardiomyocytes is a compelling example of a dual-action therapeutic agent. While it possesses Ca2+ channel blocking properties, its primary beneficial effect, especially in the context of heart failure, is the sensitization of myofilaments to calcium. This is achieved through a clear signaling pathway involving the direct inhibition of PKA, leading to a reduction in the inhibitory phosphorylation of cTnI and a concomitant increase in the phosphorylation of MLC-2.
This mechanism is therapeutically advantageous because it improves cardiac contractility—the fundamental deficit in systolic heart failure—without increasing the intracellular Ca²⁺ load, thereby mitigating the risk of Ca²⁺-overload-induced arrhythmias and cell death. The ability of this compound to restore contractility in failing myocytes provides a strong proof-of-concept for myofilament Ca²⁺ sensitization as a viable strategy for the treatment of heart failure. Further investigation and development of compounds with this targeted mechanism are warranted.
The Calcium Sensitizer SR33805: A Technical Overview of its Effects on Cardiac Myofilaments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a fantofarone derivative, initially characterized as a potent L-type Ca2+ channel blocker.[1] Subsequent research has revealed its intriguing dual mechanism of action, demonstrating a significant positive inotropic effect by increasing the sensitivity of cardiac myofilaments to Ca2+.[2][3] This property is particularly noteworthy as it is not associated with an increase in intracellular Ca2+ concentration, thereby potentially avoiding the deleterious effects of Ca2+ overload, such as arrhythmias and apoptosis.[1] This technical guide provides an in-depth analysis of the effects of this compound on cardiac myofilament Ca2+ sensitivity, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and a quantitative summary of its observed effects.
Core Mechanism of Action: Modulation of Sarcomeric Protein Phosphorylation
This compound enhances cardiac contractility by directly influencing the phosphorylation state of key regulatory proteins within the sarcomere. The primary mechanism involves the inhibition of Protein Kinase A (PKA), which leads to a significant decrease in the phosphorylation of cardiac troponin I (cTnI) at serines 23 and 24.[1][4] Reduced cTnI phosphorylation increases the affinity of troponin C for Ca2+, thereby sensitizing the myofilament to Ca2+ and augmenting force production at any given Ca2+ concentration.[1] Additionally, a slight increase in the phosphorylation of myosin light chain-2 (MLC-2) has been observed, which may also contribute to the Ca2+-sensitizing effect.[1][4]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiac myocytes.
Quantitative Effects on Myofilament Ca2+ Sensitivity
The impact of this compound on cardiac myofilament Ca2+ sensitivity has been quantified in skinned cardiac cells, allowing for the direct assessment of force generation at controlled Ca2+ concentrations. The key parameters measured are the pCa50 (the negative logarithm of the Ca2+ concentration required for half-maximal activation), the Hill coefficient (nH), and the maximal Ca2+-activated force (Fmax).
Table 1: Effect of this compound on Ca2+ Sensitivity and Maximal Force in Skinned Rat Ventricular Myocytes
| Sarcomere Length (μm) | This compound Concentration (M) | pCa50 | Hill Coefficient (nH) | Maximal Force (% of Control) |
| 1.9 | Control | 5.74 ± 0.03 | - | 100 |
| 10⁻⁸ | 5.77 ± 0.04 | - | 137 ± 5 | |
| 10⁻⁶ | 5.81 ± 0.03 | - | 118 ± 6 | |
| 10⁻⁵ | 5.85 ± 0.04 | - | 110 ± 5 | |
| 2.3 | Control | 6.13 ± 0.03 | - | 100 |
| 10⁻⁸ | 6.18 ± 0.04 | - | 129 ± 7 | |
| 10⁻⁶ | 6.28 ± 0.03 | - | 115 ± 4 | |
| 10⁻⁵ | 6.33 ± 0.04* | - | 108 ± 5 |
*Data adapted from Cazorla et al. (2003).[2][3] Values are presented as mean ± SEM. * indicates a statistically significant difference from control.
This compound induces a concentration-dependent leftward shift in the force-pCa relationship, indicating an increase in Ca2+ sensitivity.[2][3] This effect is more pronounced at longer sarcomere lengths, suggesting that this compound enhances the length-dependent activation of myofilaments.[2] Interestingly, at a low concentration (10⁻⁸ M), this compound significantly increases maximal Ca2+-activated force, while at higher concentrations, the primary effect is an increase in Ca2+ sensitivity.[2][3]
Experimental Protocols
The investigation of this compound's effects on myofilament Ca2+ sensitivity relies on experiments using chemically permeabilized ("skinned") cardiac muscle preparations. This technique allows for precise control of the intracellular environment, including the Ca2+ concentration.
Skinned Fiber Preparation
-
Myocyte Isolation: Single ventricular myocytes are isolated from cardiac tissue through enzymatic digestion.
-
Permeabilization (Skinning): The isolated myocytes are incubated in a relaxing solution containing a mild detergent, such as Triton X-100 (typically 0.5-1.0%), for a short period (e.g., 5-10 minutes). This process renders the cell membrane permeable while leaving the contractile apparatus intact.
-
Attachment: A single skinned myocyte is then attached to a force transducer and a motor using micro-tools and adhesive (e.g., silicone).
Force-pCa Relationship Measurement
-
Solution Preparation: A series of activating solutions with precisely buffered free Ca2+ concentrations (ranging from pCa 9.0, representing a relaxing solution, to pCa 4.5, representing maximal activation) are prepared. These solutions also contain ATP, Mg2+, and a Ca2+ buffer like EGTA.
-
Experimental Chamber: The mounted myocyte is placed in an experimental chamber on the stage of an inverted microscope, allowing for the rapid exchange of solutions.
-
Data Acquisition: The myocyte is sequentially bathed in solutions of increasing Ca2+ concentrations. At each pCa level, the steady-state isometric force is recorded. Sarcomere length is monitored and maintained at a constant value throughout the experiment.
-
Data Analysis: The recorded force values are normalized to the maximal force and plotted against the corresponding pCa values. The resulting sigmoidal curve is fitted with the Hill equation to determine the pCa50 and the Hill coefficient.
Experimental Workflow for Assessing Ca2+ Sensitivity
Caption: Workflow for skinned fiber experiments to determine Ca2+ sensitivity.
Conclusion
This compound represents a promising pharmacological agent with a unique mechanism of action that combines L-type Ca2+ channel blockade with a direct Ca2+-sensitizing effect on the cardiac myofilaments. Its ability to enhance contractility without elevating intracellular Ca2+ levels makes it an attractive candidate for the treatment of heart failure. The detailed understanding of its molecular targets and the quantitative assessment of its effects on myofilament function, as outlined in this guide, are crucial for its further development and potential clinical application. The methodologies described provide a robust framework for the continued investigation of this compound and other novel inotropic agents.
References
- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]
An In-depth Technical Guide to SR33805: Discovery and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR33805 is a potent L-type calcium channel antagonist belonging to the indole sulfone class of compounds. Initially developed by Sanofi, it has been investigated for its potential therapeutic applications in cardiovascular diseases. Beyond its primary role as a calcium channel blocker, this compound exhibits a unique dual mechanism of action by also increasing the calcium sensitivity of cardiac myofilaments. This technical guide provides a comprehensive overview of the discovery, chemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its in vitro and in vivo activities, experimental protocols for key assays, and visualizations of its signaling pathways and experimental workflows.
Discovery and Chemical Properties
Chemical Structure and Properties
The chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-((3-(N-(3,4-dimethoxyphenethyl)-N-methylamino)propoxy)carbonyl)phenylsulfonyl)-1-isopropyl-3-methyl-1H-indole |
| Chemical Formula | C34H42N2O7S |
| Molecular Weight | 638.77 g/mol |
| CAS Number | 133040-01-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term stability |
Pharmacological Properties
This compound is a highly potent and selective antagonist of L-type voltage-gated calcium channels.[3] Its pharmacological activity has been characterized in various in vitro and in vivo models, demonstrating its potential for the treatment of cardiovascular disorders such as atherosclerosis and heart failure.[4]
In Vitro Activity
The in vitro potency and efficacy of this compound have been determined through various assays, including radioligand binding and functional studies in isolated cells and tissues.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 (45Ca2+ uptake) | 47 ± 18 nM | Human aortic smooth muscle cells | [2] |
| IC50 (FCS-induced proliferation) | 0.3 ± 0.1 µM | Human aortic smooth muscle cells | [2] |
| Kd ([3H]this compound binding) | ~20 pM | Rat cardiac sarcolemmal membranes | |
| EC50 (Inhibition of K+-induced contraction) | 4.1 nM (depolarized) | Porcine coronary artery | [3] |
| EC50 (Inhibition of K+-induced contraction) | 33 nM (polarized) | Porcine coronary artery | [3] |
In Vivo Activity
In vivo studies have demonstrated the therapeutic potential of this compound in animal models of cardiovascular disease.
| Animal Model | Dosage | Key Findings | Reference |
| Rabbit | 6.0 mg/kg/day p.o. | Inhibited the development of intimal thickening after endothelial injury. | [2] |
| Pig | 5 mg/kg/day | Reduced intimal hyperplasia after perivascular manipulation of the artery. |
Mechanism of Action
The primary mechanism of action of this compound is the blockade of L-type calcium channels, which inhibits the influx of calcium into vascular smooth muscle and cardiac muscle cells. This leads to vasodilation and a negative inotropic effect.
Uniquely, this compound also enhances the sensitivity of cardiac myofilaments to calcium.[4] This dual action is attributed to its ability to decrease the phosphorylation of troponin I (TnI) through the inhibition of protein kinase A (PKA) activity, alongside a slight increase in myosin light chain-2 phosphorylation.[4] This sensitization of the contractile machinery allows for increased cardiac contractility without a corresponding increase in intracellular calcium concentration, which can be beneficial in heart failure.
Signaling Pathway
The signaling pathway of this compound involves both direct channel blockade and modulation of intracellular signaling cascades.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of radiolabeled ligands to their receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Isolate cardiac sarcolemmal membranes from rat hearts through differential centrifugation.
-
Binding Incubation: Incubate the membranes with a fixed concentration of [3H]this compound in the absence or presence of increasing concentrations of unlabeled this compound (for saturation and competition assays, respectively).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Analyze the data to determine the dissociation constant (Kd), maximum binding capacity (Bmax), and the inhibition constant (Ki) for competing ligands.
Intracellular Calcium Measurement in Cardiomyocytes
This protocol outlines the general steps for measuring intracellular calcium transients in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Isolate ventricular myocytes from adult rat hearts by enzymatic digestion.
-
Dye Loading: Incubate the isolated cardiomyocytes with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Microscopy: Place the dye-loaded cells on the stage of an inverted microscope equipped for fluorescence imaging.
-
Perfusion and Stimulation: Perfuse the cells with a physiological salt solution and electrically stimulate them to elicit contractions and calcium transients.
-
Image Acquisition: Record the changes in fluorescence intensity over time using a high-speed camera or a photomultiplier tube.
-
Data Analysis: Analyze the fluorescence signals to determine parameters of the calcium transient, such as amplitude, time to peak, and decay rate.
Myofilament Calcium Sensitivity Assay
This protocol describes a method to assess the calcium sensitivity of the contractile apparatus in skinned cardiac muscle fibers.
Methodology:
-
Fiber Preparation: Dissect small muscle fiber bundles from the heart and chemically "skin" them (e.g., with Triton X-100) to remove the cell membranes while leaving the myofilaments intact.
-
Experimental Setup: Mount the skinned fiber between a force transducer and a motor to measure isometric force.
-
Activating Solutions: Sequentially expose the fiber to a series of solutions with precisely controlled free calcium concentrations (pCa).
-
Force Measurement: Record the steady-state force generated by the fiber at each pCa.
-
Data Analysis: Plot the normalized force as a function of pCa and fit the data to the Hill equation to determine the pCa50 (the pCa at which 50% of the maximal force is produced), which is a measure of myofilament calcium sensitivity.
Conclusion
This compound is a fascinating molecule with a dual mechanism of action that makes it a valuable tool for cardiovascular research and a potential lead compound for the development of new therapies for heart failure and other cardiac diseases. Its ability to both block L-type calcium channels and sensitize the myofilaments to calcium offers a unique therapeutic profile. This technical guide has provided a comprehensive overview of the discovery, chemical properties, and pharmacological profile of this compound, intended to be a valuable resource for scientists and researchers in the field of drug discovery and development. Further research into the precise molecular interactions of this compound with its targets will undoubtedly provide deeper insights into its therapeutic potential.
References
- 1. A novel class of calcium-entry blockers: the 1[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. amsbio.com [amsbio.com]
SR33805: A Dual-Action Inotropic Agent Modulating Calcium Influx and Myofilament Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SR33805, a fantofarone derivative, has emerged as a compound of significant interest in cardiovascular research due to its unique dual mechanism of action. It functions as a potent L-type Ca2+ channel blocker while simultaneously sensitizing cardiac myofilaments to calcium. This combination of effects presents a promising therapeutic profile for conditions such as heart failure, where an increase in cardiac contractility is desired without the detrimental effects of elevated intracellular calcium concentrations. This technical guide provides a comprehensive overview of the core actions of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on cardiac myocyte function, compiled from various experimental studies.
Table 1: Effect of this compound on L-type Ca2+ Current
| Parameter | Value | Cell Type | Reference |
| IC50 | 2.4 x 10-8 M | Rat Ventricular Myocytes | [1] |
Table 2: Effects of this compound on Myofilament Ca2+ Sensitivity in Permeabilized Cardiomyocytes
| Condition | Sarcomere Length (µm) | Change in pCa50 | Cell Type | Reference |
| This compound (10 µM) Treatment | 1.9 | ↑ ~0.07 units | Rat Myocardial Infarction | [2] |
| This compound (10-6 - 10-5 M) | 2.3 | Significant leftward shift | Rat Ventricular Myocytes | [1] |
Table 3: Effects of this compound on Intact Cardiomyocyte Contractility
| Condition | Parameter | Effect | Cell Type | Reference |
| Low Concentrations | Amplitude of Unloaded Cell Shortening | Enhanced | Rat Ventricular Myocytes | [1] |
| Low Concentrations | Duration of Cell Shortening | Decreased | Rat Ventricular Myocytes | [1] |
| Low Concentrations | Amplitude of Ca2+ Transient | Decreased | Rat Ventricular Myocytes | [1] |
| 10 µM in Myocardial Infarction | Cell Shortening | Restored | Rat Myocardial Infarction | [2][3] |
| 10 µM in Myocardial Infarction | Ca2+ Transient Amplitude | No significant effect | Rat Myocardial Infarction | [2][3][4] |
Experimental Protocols
Isolation of Adult Rat Ventricular Myocytes
This protocol is based on the Langendorff retrograde perfusion method, a standard technique for obtaining high-yield, viable cardiomyocytes.
Materials:
-
Perfusion Buffers:
-
Normal Tyrode's Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4.
-
Ca2+-free Tyrode's Solution: Normal Tyrode's solution with CaCl2 omitted.
-
-
Enzyme Solution: Ca2+-free Tyrode's solution containing Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).
-
Anesthetic: Sodium pentobarbital.
-
Anticoagulant: Heparin.
Procedure:
-
Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital.
-
Inject heparin into the abdominal cavity to prevent blood clotting.
-
Rapidly excise the heart and immediately place it in ice-cold Normal Tyrode's solution.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Normal Tyrode's solution at 37°C to wash out remaining blood.
-
Switch the perfusion to oxygenated Ca2+-free Tyrode's solution for 5-10 minutes to stop spontaneous contractions.
-
Perfuse the heart with the oxygenated enzyme solution for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue in the enzyme solution.
-
Disperse the cells by gentle trituration with a wide-bore pipette.
-
Filter the cell suspension through a nylon mesh to remove large tissue debris.
-
Gradually reintroduce Ca2+ to the isolated myocytes by sequential washing with solutions of increasing Ca2+ concentration.
-
The final cell pellet is resuspended in Normal Tyrode's solution for subsequent experiments.
Measurement of Myofilament Ca2+ Sensitivity in Skinned Cardiomyocytes
This protocol allows for the direct assessment of the contractile machinery's response to Ca2+ by chemically removing the cell membrane.
Materials:
-
Skinning Solution: Relaxing solution containing a non-ionic detergent (e.g., 1% Triton X-100).
-
Relaxing Solution (pCa 9.0): High EGTA concentration to chelate Ca2+.
-
Activating Solutions: A series of solutions with progressively lower pCa values (higher Ca2+ concentrations).
-
Force Transducer and Length Controller Apparatus.
Procedure:
-
Isolate single ventricular myocytes as described in Protocol 1.
-
Incubate the isolated myocytes in the skinning solution for approximately 10-15 minutes to permeabilize the sarcolemma.
-
Mount a single skinned myocyte between a force transducer and a length controller.
-
Set the sarcomere length to a desired value (e.g., 1.9 µm or 2.3 µm) using laser diffraction.
-
Sequentially perfuse the myocyte with activating solutions of decreasing pCa (increasing Ca2+ concentration), starting from the relaxing solution (pCa 9.0).
-
Record the steady-state force generated at each Ca2+ concentration.
-
Plot the normalized force as a function of pCa to generate a force-pCa relationship curve.
-
Determine the pCa50 (the pCa at which 50% of maximal force is achieved) by fitting the data to the Hill equation.
-
To test the effect of this compound, incubate the skinned myocyte with the compound in the relaxing and activating solutions and repeat the force-pCa measurements.
Measurement of L-type Ca2+ Current using Whole-Cell Patch-Clamp
This electrophysiological technique allows for the direct measurement of ionic currents across the cell membrane.
Materials:
-
External Solution (in mM): e.g., 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 (CsCl is used to block K+ currents).
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-aspartate, 20 CsCl, 5 MgATP, 10 HEPES, 10 EGTA; pH 7.2.
-
Patch-Clamp Amplifier and Data Acquisition System.
-
Micropipettes.
Procedure:
-
Isolate ventricular myocytes as described in Protocol 1 and allow them to adhere to a glass coverslip in a recording chamber.
-
Continuously perfuse the chamber with the external solution.
-
Pull a glass micropipette to a resistance of 2-4 MΩ when filled with the internal solution.
-
Under microscopic guidance, approach a myocyte with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit the L-type Ca2+ current.
-
Record the resulting currents. The peak inward current at each voltage step is measured.
-
To determine the IC50 for this compound, apply increasing concentrations of the compound to the external solution and measure the inhibition of the peak L-type Ca2+ current.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiac Myocytes
The dual action of this compound can be visualized as two distinct but complementary pathways.
Caption: Signaling pathway of this compound's dual action in cardiomyocytes.
Experimental Workflow for Assessing Myofilament Ca2+ Sensitivity
The following diagram illustrates the typical workflow for an experiment designed to measure the effect of this compound on myofilament calcium sensitivity.
References
- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of SR33805: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR33805 is a potent and selective L-type calcium (Ca2+) channel antagonist with a unique dual mechanism of action that includes the enhancement of myofilament Ca2+ sensitivity. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding properties, functional effects on cardiomyocytes, and the underlying signaling pathways. Detailed experimental protocols for key assays are presented to enable researchers to further investigate this and similar compounds.
Introduction
This compound is an indole sulfone derivative that has demonstrated significant potential in the context of cardiovascular research, particularly for conditions such as heart failure.[1] Its primary mode of action is the blockade of L-type Ca2+ channels, a well-established therapeutic target.[2] However, this compound distinguishes itself by also increasing the sensitivity of cardiac myofilaments to Ca2+, an effect that enhances contractility without increasing global intracellular Ca2+ concentrations, which can be cytotoxic.[3] This document outlines the in vitro binding and functional characteristics of this compound and provides detailed methodologies for its characterization.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound is summarized in the tables below. These data highlight its high affinity for the L-type Ca2+ channel and its functional effects in cellular assays.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Radioligand | Tissue/Preparation | Value | Reference |
| K_d | [³H]this compound | Rat cardiac sarcolemmal membranes | ~20 pM | [4] |
Table 2: Functional Activity of this compound
| Assay | Cell Type/Preparation | Parameter | Value | Reference |
| L-type Ca2+ Channel Inhibition | Smooth Muscle Cells | EC_50 (depolarized) | 4.1 nM | MedchemExpress |
| L-type Ca2+ Channel Inhibition | Smooth Muscle Cells | EC_50 (polarized) | 33 nM | MedchemExpress |
| PKA Inhibition | Recombinant PKA | - | Decreased activity at 10 µM | [3] |
| Myofilament Ca2+ Sensitization | Failing Rat Cardiomyocytes | - | Increased sensitivity at 10 µM | [3] |
Note: Specific EC50/IC50 values for myofilament sensitization and PKA inhibition in cardiomyocytes are not yet publicly available and represent a key area for further investigation.
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its effects on myofilament Ca2+ sensitivity through a distinct signaling cascade. By inhibiting L-type Ca2+ channels, it is proposed to reduce Ca2+-dependent signaling pathways that lead to the activation of Protein Kinase A (PKA). The subsequent decrease in PKA activity results in reduced phosphorylation of cardiac troponin I (cTnI) at serine 23/24.[3] Dephosphorylation of cTnI increases the affinity of the troponin complex for Ca2+, thereby sensitizing the myofilaments. Concurrently, this compound has been observed to slightly increase the phosphorylation of myosin light chain-2 (MLC-2), which may further contribute to the enhanced contractility.[3]
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Radioligand Binding Assay for L-type Ca2+ Channel Affinity
This protocol describes a saturation binding experiment to determine the dissociation constant (K_d) of [³H]this compound for the L-type Ca2+ channel in rat cardiac membranes.
Materials:
-
Frozen rat hearts
-
Homogenization buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl_2, protease inhibitors
-
Assay buffer: 50 mM Tris-HCl (pH 7.4)
-
[³H]this compound (specific activity ~50-80 Ci/mmol)
-
Unlabeled this compound
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw rat hearts on ice and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of [³H]this compound concentrations (e.g., 1 pM to 100 pM).
-
For total binding, add assay buffer, membrane preparation (50-100 µg protein), and the desired concentration of [³H]this compound.
-
For non-specific binding, add assay buffer, membrane preparation, the desired concentration of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 1 µM).
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of [³H]this compound and fit the data to a one-site binding hyperbola to determine the K_d and B_max.
-
Caption: Workflow for radioligand binding assay.
Myofilament Ca2+ Sensitivity Assay in Skinned Cardiomyocytes
This protocol describes the measurement of the force-pCa relationship in permeabilized ("skinned") cardiomyocytes to assess myofilament Ca2+ sensitivity.[2]
Materials:
-
Isolated cardiomyocytes
-
Relaxing solution (pCa 9.0)
-
Activating solutions with varying pCa values (e.g., pCa 6.5 to 4.5)
-
Skinning solution: Relaxing solution with 1% Triton X-100
-
Force transducer and length controller apparatus
-
Inverted microscope
Procedure:
-
Cell Preparation and Skinning:
-
Isolate cardiomyocytes from cardiac tissue.
-
Incubate the cells in skinning solution for 10-15 minutes at 4°C to permeabilize the cell membranes.
-
Wash the skinned cells with relaxing solution.
-
-
Mounting the Cardiomyocyte:
-
Transfer a single skinned cardiomyocyte to the experimental chamber containing relaxing solution.
-
Attach one end of the myocyte to the force transducer and the other end to the length controller using appropriate adhesives.
-
Adjust the sarcomere length to a physiological level (e.g., 2.2 µm) using the microscope.
-
-
Force-pCa Relationship Measurement:
-
Sequentially expose the mounted cardiomyocyte to activating solutions with increasing Ca2+ concentrations (decreasing pCa values).
-
Record the steady-state isometric force generated at each pCa.
-
After each activating solution, return the cell to the relaxing solution to allow for complete relaxation.
-
-
Data Analysis:
-
Normalize the force at each pCa to the maximum force generated at saturating Ca2+ (pCa 4.5).
-
Plot the normalized force as a function of pCa.
-
Fit the data to the Hill equation to determine the pCa_50 (the pCa at which 50% of maximal force is produced) and the Hill coefficient (n_H), which represents cooperativity. An increase in pCa_50 indicates increased myofilament Ca2+ sensitivity.
-
In Vitro PKA Activity Assay
This protocol provides a general method for measuring PKA activity in cardiac tissue lysates using a commercially available ELISA-based kit.[5]
Materials:
-
Cardiac tissue lysate
-
PKA kinase activity assay kit (containing PKA substrate-coated plate, phosphospecific antibody, HRP-conjugated secondary antibody, ATP, and other necessary buffers)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cardiac tissue lysates according to the kit's instructions, ensuring the use of phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Kinase Reaction:
-
Add diluted lysates containing PKA to the wells of the PKA substrate-coated microplate.
-
Add this compound at various concentrations to the respective wells.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate according to the kit's instructions (e.g., 30 minutes at 30°C).
-
-
Detection:
-
Wash the wells to remove ATP and non-phosphorylated substrates.
-
Add a phosphospecific antibody that recognizes the phosphorylated PKA substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody, followed by another incubation.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the PKA activity as a percentage of the control (no this compound).
-
Plot the PKA activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC_50.
-
Western Blot for Phospho-Troponin I and Phospho-Myosin Light Chain-2
This protocol outlines the steps for detecting changes in the phosphorylation status of cTnI and MLC-2 in cardiomyocytes treated with this compound.[6]
Materials:
-
Isolated cardiomyocytes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-cTnI (Ser23/24), anti-total-cTnI, anti-phospho-MLC-2, anti-total-MLC-2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat isolated cardiomyocytes with this compound for the desired time and concentration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein for each sample.
-
Conclusion
This compound is a promising pharmacological tool and potential therapeutic agent with a dual mechanism of action involving L-type Ca2+ channel blockade and myofilament Ca2+ sensitization. The in vitro characterization methods detailed in this guide provide a robust framework for researchers to investigate the nuanced pharmacological properties of this compound and other compounds with similar mechanisms. Further studies are warranted to fully elucidate the quantitative aspects of its functional effects and its selectivity profile, which will be crucial for its continued development.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. In Vitro Assessment of Cardiac Function Using Skinned Cardiomyocytes [jove.com]
- 3. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of [3H]SR 33805 to the slow Ca2+ channel in rat heart sarcolemmal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. benchchem.com [benchchem.com]
Pharmacological Profile of SR33805: A Technical Guide
SR33805 is a potent and selective L-type calcium channel antagonist belonging to the indole sulfone class of compounds.[1] It exhibits a unique dual mechanism of action, not only blocking the influx of calcium through voltage-gated L-type calcium channels but also increasing the sensitivity of cardiac myofilaments to calcium.[2] This distinct pharmacological profile makes it a valuable preclinical tool for investigating cardiovascular function and a potential therapeutic candidate for conditions such as heart failure and contractile dysfunction.[2]
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
L-Type Calcium Channel Blockade: this compound binds with very high affinity to a unique site on the L-type calcium channel in cardiac sarcolemmal membranes.[1] This binding is non-competitive with respect to dihydropyridines, phenylalkylamines, and benzothiazepines, suggesting an allosteric interaction.[1] By blocking these channels, this compound reduces the influx of Ca²⁺ into cardiomyocytes and vascular smooth muscle cells.[2][3] This action leads to vasorelaxation and a reduction in cardiac workload.[2][3]
-
Myofilament Calcium Sensitization: In addition to channel blockade, this compound directly enhances the sensitivity of the cardiac contractile machinery to calcium.[2] This means that for a given intracellular Ca²⁺ concentration, this compound enables a greater contractile force. This effect is particularly beneficial in failing hearts, where it can restore contractility without increasing the risk of calcium overload.[2]
The following diagram illustrates the dual mechanism of action of this compound in a cardiomyocyte.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and efficacy of this compound from various preclinical studies.
Table 1: Receptor Binding Affinity
| Preparation | Ligand | Parameter | Value | Reference |
| Rat Cardiac Sarcolemmal Membranes | [³H]this compound | Kd | ~20 pM | [1] |
Table 2: In Vitro Functional Activity
| Assay System | Parameter | Value | Condition | Reference |
| L-type Ca²⁺ Channel Blockade | EC₅₀ | 4.1 nM | Depolarized | [2] |
| L-type Ca²⁺ Channel Blockade | EC₅₀ | 33 nM | Polarized | [2] |
| Porcine Coronary Artery | IC₅₀ (Ca²⁺ influx) | 3.2 ± 1.0 nM | 118 mM K⁺-depolarization | [3] |
| Porcine Coronary Artery | IC₅₀ (Force) | 49.4 ± 27.5 nM | 118 mM K⁺-depolarization | [3] |
| Human Aortic Smooth Muscle Cells | IC₅₀ (⁴⁵Ca²⁺ uptake) | 47 ± 18 nM | Serum-stimulated | [4] |
| Human Aortic Smooth Muscle Cells | IC₅₀ (Proliferation) | 0.3 ± 0.1 µM | Serum-induced | [4] |
Key Experimental Protocols
Radioligand Binding Assay for Kd Determination
This protocol outlines the methodology used to determine the binding affinity of this compound to L-type calcium channels in cardiac tissue.
References
- 1. Characterization of the binding of [3H]SR 33805 to the slow Ca2+ channel in rat heart sarcolemmal membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Alteration of the [Ca(2+)](i)-force relationship during the vasorelaxation induced by a Ca(2+) channel blocker this compound in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target and Binding Site of SR33805
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR33805 is a potent and selective antagonist of L-type voltage-gated calcium channels (LTCCs). Belonging to the indole sulfone class of compounds, it exhibits high-affinity binding to a unique site on the channel, distinct from the classical binding sites of dihydropyridines, phenylalkylamines, and benzothiazepines. This guide provides a comprehensive overview of the molecular target, binding characteristics, and functional effects of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Primary Molecular Target: L-Type Voltage-Gated Calcium Channel
The primary molecular target of this compound is the L-type voltage-gated calcium channel (LTCC), a key mediator of calcium influx in excitable cells.[1] These channels play a crucial role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. This compound acts as a potent antagonist, inhibiting the influx of calcium ions through the channel pore.[1]
The this compound Binding Site: A Unique Allosteric Locus
This compound binds with exceptionally high affinity to a single class of sites on the α1 subunit, the pore-forming subunit of the LTCC.[1] A defining characteristic of this compound's interaction with the LTCC is its unique binding site, which is pharmacologically distinct from the well-characterized binding sites of other major classes of LTCC blockers.
Binding studies have revealed the following key features:
-
Competitive with Fantofarone: The binding of this compound is competitive with another LTCC antagonist, fantofarone, suggesting that they share an overlapping or identical binding site.[1]
-
Allosteric Modulation: this compound exhibits non-competitive interaction with dihydropyridines (e.g., nitrendipine), phenylalkylamines, and benzothiazepines.[1] This indicates that the this compound binding site is topographically distinct and allosterically modulates the binding of these other ligands.[1]
As of the latest available research, the precise amino acid residues that constitute the this compound/fantofarone binding site on the LTCC α1 subunit have not been definitively identified. While techniques like photoaffinity labeling and site-directed mutagenesis have been instrumental in mapping the binding sites of other LTCC blockers, similar studies for this compound or fantofarone are not present in the public scientific literature.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular target.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species/Tissue | Reference |
| Kd | ~20 pM | Rat Cardiac Sarcolemmal Membranes | [1] |
Table 2: Functional Inhibitory Potency of this compound
| Parameter | Value | Experimental Condition | Cell Type | Reference |
| IC50 | 47 ± 18 nM | Serum-stimulated 45Ca2+ uptake | Human Aortic Smooth Muscle Cells | |
| IC50 | 0.3 ± 0.1 µM | Fetal calf serum-induced proliferation | Human Aortic Smooth Muscle Cells |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from methodologies used to characterize the binding of novel ligands to ion channels.
Objective: To determine the binding affinity (Kd) and maximal binding capacity (Bmax) of [3H]this compound to L-type calcium channels in a given tissue preparation (e.g., rat cardiac sarcolemmal membranes).
Materials:
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation from a tissue expressing L-type calcium channels
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the L-type calcium channels. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a series of tubes, add a constant amount of membrane protein.
-
Saturation Binding: To determine Kd and Bmax, add increasing concentrations of [3H]this compound to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.
-
Plot the specific binding as a function of the [3H]this compound concentration and fit the data using a non-linear regression analysis to a one-site binding model to determine the Kd and Bmax.
-
Workflow for Radioligand Binding Assay
Signaling Pathways and Functional Consequences
The binding of this compound to L-type calcium channels leads to the inhibition of calcium influx, which has significant downstream consequences in various cell types.
5.1. General Signaling Pathway of this compound Action
The primary mechanism of action of this compound is the blockade of L-type calcium channels, thereby reducing the influx of extracellular Ca2+ into the cell. This reduction in intracellular calcium concentration affects a multitude of calcium-dependent signaling pathways.
References
An In-depth Technical Guide to the Cardioprotective Effects of SR33805
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardioprotective effects of SR33805, a fantofarone derivative with a dual mechanism of action. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for professionals in cardiovascular research and drug development.
Core Mechanism of Action
This compound exerts its cardioprotective effects primarily through two distinct but complementary actions: blockade of L-type Ca2+ channels and sensitization of myofilaments to Ca2+.[1][2] Unlike traditional inotropic agents that increase intracellular Ca2+ concentration and risk deleterious effects like arrhythmias, this compound enhances cardiac contractility without significantly altering Ca2+ transients, particularly in failing cardiomyocytes.[1][3] This unique profile suggests a safer therapeutic window for treating conditions like ischemic heart failure.
The Ca2+ sensitizing effect is particularly noteworthy as it is more pronounced in stretched cardiomyocytes, mimicking the physiological state of the heart during contraction.[1] This length-dependent sensitization, coupled with a weak negative inotropic effect from its Ca2+ channel blocking activity at therapeutic doses, positions this compound as a novel cardiotonic agent.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from experimental studies on this compound.
Table 1: Electrophysiological and Contractile Effects of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| L-type Ca2+ Current (IC50) | Rat Ventricular Myocytes | 2.4 x 10⁻⁸ M | Dose-dependent blockade | [2][4] |
| Ca2+ Transient Amplitude | Rat Ventricular Myocytes | 10⁻¹⁰ to 10⁻⁷ M | Concentration-dependent decrease | [2] |
| Cell Shortening | Healthy Rat Ventricular Myocytes | Low concentrations | Enhanced amplitude | [2] |
| Cell Shortening | MI Rat Cardiomyocytes | 10 µM | Restored to normal levels | [1][3] |
| Maximal Ca2+-activated Force | Skinned Rat Cardiac Cells | 10⁻⁸ M | Significant increase | [2] |
Table 2: Effects of this compound on Regulatory Protein Phosphorylation
| Protein | Condition | Effect | Reference |
| Troponin I (TnI) | MI Rat Cardiomyocytes | Significant decrease in phosphorylation | [1][3] |
| Myosin Light Chain-2 (MLC-2) | MI Rat Cardiomyocytes | Slight increase in phosphorylation | [1][3] |
Signaling Pathway of this compound in Cardiomyocytes
This compound modulates cardiac contractility by influencing the phosphorylation state of key regulatory proteins within the sarcomere. A crucial aspect of its mechanism is the inhibition of Protein Kinase A (PKA) activity.[1][3][4] In failing hearts, there is often an overstimulation of the β-adrenergic system, leading to increased PKA activity and subsequent phosphorylation of proteins like Troponin I (TnI). This phosphorylation desensitizes the myofilaments to Ca2+. This compound acts as a functional β-blocker by inhibiting PKA, which in turn leads to a decrease in TnI phosphorylation.[1] This dephosphorylation is a primary contributor to the observed increase in myofilament Ca2+ sensitivity. Concurrently, this compound causes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2), which further contributes to the enhanced contractility.[1][3]
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies on this compound.
Cardiomyocyte Isolation and Culture
-
Objective: To obtain viable cardiomyocytes for in vitro experiments.
-
Method:
-
Hearts are excised from anesthetized rats and immediately mounted on a Langendorff apparatus.
-
Retrograde perfusion is performed with a Ca2+-free buffer to wash out the blood, followed by enzymatic digestion using a solution containing collagenase.
-
The digested heart tissue is then minced and gently agitated to dissociate individual cardiomyocytes.
-
The cell suspension is filtered and subjected to a series of washes with increasing Ca2+ concentrations to re-adapt the cells.
-
Isolated cardiomyocytes are cultured on laminin-coated dishes for subsequent experiments.
-
Measurement of Cell Shortening and Ca2+ Transients
-
Objective: To assess the effect of this compound on cardiomyocyte contractility and intracellular Ca2+ dynamics.
-
Method:
-
Isolated cardiomyocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Indo-1.
-
Cells are placed on the stage of an inverted microscope equipped for simultaneous recording of cell dimension and fluorescence.
-
Cardiomyocytes are field-stimulated to elicit contractions.
-
Cell shortening is measured using a video-edge detection system.
-
Intracellular Ca2+ transients are recorded by measuring the ratio of fluorescence at two different emission wavelengths.
-
Baseline measurements are taken, followed by the application of this compound at various concentrations, and the changes in cell shortening and Ca2+ transients are recorded.
-
Caption: Workflow for measuring cardiomyocyte contractility.
Skinned Cardiomyocyte Experiments
-
Objective: To directly assess the effect of this compound on the Ca2+ sensitivity of the myofilaments.
-
Method:
-
Isolated cardiomyocytes are permeabilized with a detergent like Triton X-100 to remove the cell membrane, creating "skinned" cells.
-
Skinned cells are attached to a force transducer and a length controller.
-
The cells are bathed in solutions with varying concentrations of Ca2+ (pCa solutions) to determine the force-pCa relationship.
-
The experiment is repeated in the presence of this compound to assess its effect on Ca2+ sensitivity and maximal force production.
-
Sarcomere length is monitored and controlled throughout the experiment.
-
Western Blotting for Phosphorylation Analysis
-
Objective: To quantify the phosphorylation status of TnI and MLC-2.
-
Method:
-
Protein extracts are prepared from cardiomyocytes treated with or without this compound.
-
Protein concentrations are determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of TnI and MLC-2.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
-
Conclusion
This compound represents a promising therapeutic agent for heart failure due to its unique dual mechanism of action that enhances contractility without elevating intracellular Ca2+ to dangerous levels. The data presented in this guide highlight its ability to improve the function of failing cardiomyocytes by increasing myofilament Ca2+ sensitivity through the modulation of regulatory protein phosphorylation. The detailed experimental protocols provide a foundation for further research into this and similar compounds, paving the way for the development of novel and safer cardiotonic therapies.
References
SR33805: A Dual-Action Modulator of Excitation-Contraction Coupling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SR33805 is a fantofarone derivative that exhibits a unique dual mechanism of action within the intricate process of cardiac excitation-contraction (EC) coupling. Primarily characterized as a potent L-type Ca2+ channel blocker, this compound also functions as a myofilament Ca2+ sensitizer. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the role of this compound in modulating cardiac contractility. Its primary calcium-sensitizing effect is mediated through the inhibition of Protein Kinase A (PKA), leading to a reduction in the phosphorylation of troponin I (TnI) and a subtle increase in the phosphorylation of myosin light chain-2 (MLC-2). These modifications collectively enhance the responsiveness of the myofilaments to intracellular calcium, thereby augmenting contractile force with minimal impact on the amplitude of the Ca2+ transient. This document is intended to serve as a detailed resource for researchers and professionals in the fields of cardiovascular pharmacology and drug development.
Introduction to Excitation-Contraction Coupling and the Role of this compound
Excitation-contraction coupling is the fundamental physiological process that links the electrical excitation of a cardiomyocyte to its mechanical contraction[1][2][3]. This tightly regulated sequence of events is primarily governed by the flux of calcium ions (Ca2+) within the myocyte. The process is initiated by an action potential that propagates along the sarcolemma and into the transverse tubules (T-tubules). This depolarization activates L-type Ca2+ channels, leading to a small influx of Ca2+ into the cell. This initial Ca2+ entry triggers a much larger release of Ca2+ from the sarcoplasmic reticulum (SR) via ryanodine receptors (RyRs), a process known as calcium-induced calcium release (CICR)[4][5]. The resulting surge in cytosolic Ca2+ concentration allows for the binding of Ca2+ to the troponin complex, initiating the cross-bridge cycling of actin and myosin filaments and ultimately leading to muscle contraction[6]. Relaxation occurs as Ca2+ is actively transported back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and extruded from the cell[5][7].
This compound emerges as a significant modulator of this process through its dual actions. Firstly, it acts as a potent antagonist of the L-type Ca2+ channel, thereby reducing the initial trigger for CICR[8][9]. Secondly, and more uniquely, it enhances the sensitivity of the myofilaments to Ca2+, meaning that less Ca2+ is required to achieve a given level of force production[10][11]. This latter effect is of particular interest as it offers a therapeutic strategy to improve cardiac contractility in conditions such as heart failure without elevating intracellular Ca2+ levels, which can be arrhythmogenic[8][12].
Mechanism of Action of this compound
The primary mechanism underlying the Ca2+-sensitizing effect of this compound is the inhibition of cAMP-dependent Protein Kinase A (PKA)[8][11]. PKA plays a crucial role in modulating the phosphorylation state of several key proteins involved in EC coupling.
Inhibition of Protein Kinase A (PKA)
This compound directly inhibits the catalytic activity of PKA[8]. This inhibition leads to a downstream cascade of events affecting the phosphorylation status of myofilament proteins. In studies on rat ventricular myocytes, the inhibitory effect of 10 µM this compound on PKA activity was comparable to that of the well-known PKA inhibitor, H89[8].
Modulation of Troponin I (TnI) Phosphorylation
One of the principal substrates of PKA in the cardiac sarcomere is troponin I (TnI). Phosphorylation of TnI by PKA at serine residues 23 and 24 reduces the affinity of troponin C for Ca2+, thereby desensitizing the myofilaments to Ca2+[13]. By inhibiting PKA, this compound leads to a significant decrease in the phosphorylation of TnI[8][11]. This dephosphorylation increases the Ca2+ sensitivity of the myofilaments, allowing for greater force production at a given intracellular Ca2+ concentration.
Effects on Myosin Light Chain-2 (MLC-2) Phosphorylation
In addition to its effects on TnI, this compound has been observed to cause a slight increase in the phosphorylation of myosin light chain-2 (MLC-2)[8][11]. While the precise mechanism for this increase in the context of PKA inhibition is not fully elucidated, MLC-2 phosphorylation is known to enhance the rate of cross-bridge cycling and contribute to increased force production.
The interplay of these molecular events results in the observed Ca2+-sensitizing properties of this compound, which ultimately enhances cardiac contractility, particularly in the context of failing myocardium[11].
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the effects of this compound on various aspects of excitation-contraction coupling.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Kd) to L-type Ca2+ Channel | ~20 pM | Rat cardiac sarcolemmal membranes | [11] |
| IC50 for L-type Ca2+ Current Blockade | 2.4 x 10-8 M | Rat ventricular myocytes | [8][9] |
| Concentration for PKA Inhibition | 10 µM | Rat hearts | [8] |
| Effective Concentration for Myofilament Ca2+ Sensitization | 10-6 - 10-5 M | Skinned rat ventricular myocytes | [8][10] |
| Experimental Condition | Parameter | Control | This compound (10 µM) | Species/Model | Reference |
| Myocardial Infarction (MI) Cardiomyocytes | Cell Shortening (% of baseline) | Decreased | Restored to sham levels | Rat | [11][14] |
| Ca2+ Transient Amplitude | Decreased | No significant change | Rat | [11] | |
| Ca2+ Transient Decay (Tau) | Increased | Normalized | Rat | [11] | |
| Skinned Cardiomyocytes | Maximal Ca2+-activated force (at 1.9 and 2.3 µm sarcomere length) | Baseline | Significantly increased (at 10-8 M) | Rat | [8][10] |
| pCa50 (at 2.3 µm sarcomere length) | Baseline | Significant leftward shift (at 10-6-10-5 M) | Rat | [8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in excitation-contraction coupling.
Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established methods for isolating high-quality, viable cardiomyocytes for in vitro studies[1][7][15][16].
-
Animal Preparation: An adult rat is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Calcium-Free Perfusion: The heart is first perfused with a Ca2+-free buffer to stop contractions and wash out blood.
-
Enzymatic Digestion: The perfusate is switched to a buffer containing collagenase and a low concentration of Ca2+ to digest the extracellular matrix.
-
Cell Dissociation: After digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.
-
Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological Ca2+ concentrations to prevent hypercontracture.
-
Cell Viability Assessment: The viability of the isolated myocytes is assessed by their rod-shaped morphology and exclusion of trypan blue.
Measurement of Intracellular Ca2+ Transients and Cell Shortening
This protocol utilizes the fluorescent Ca2+ indicator Indo-1 to measure intracellular Ca2+ dynamics simultaneously with cell shortening[1][8][10].
-
Cell Loading: Isolated ventricular myocytes are incubated with Indo-1 AM, the acetoxymethyl ester form of the dye, which allows it to cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent Indo-1 inside the cell.
-
Experimental Setup: The loaded cells are placed on the stage of an inverted microscope equipped for epifluorescence and video-based edge detection.
-
Electrical Stimulation: Cells are field-stimulated to elicit synchronous contractions.
-
Fluorescence Measurement: The cells are excited with UV light, and the emitted fluorescence is collected at two wavelengths (typically ~405 nm for Ca2+-bound Indo-1 and ~485 nm for Ca2+-free Indo-1). The ratio of these two emissions is used to determine the intracellular Ca2+ concentration.
-
Cell Shortening Measurement: Simultaneously, a video camera captures the brightfield image of the contracting myocyte, and an edge-detection system measures the change in cell length.
-
Data Analysis: The amplitude and kinetics of the Ca2+ transient and cell shortening are analyzed before and after the application of this compound.
Assessment of Myofilament Ca2+ Sensitivity in Skinned Myocytes
This technique allows for the direct measurement of myofilament properties by chemically removing the sarcolemma, making the myofilaments accessible to solutions with controlled Ca2+ concentrations[10][11][17][18][19].
-
Cell Permeabilization (Skinning): Isolated cardiomyocytes are incubated in a solution containing a mild detergent, such as Triton X-100, to permeabilize the cell membrane while leaving the myofilament structure intact.
-
Attachment to Force Transducer: A single skinned myocyte is attached between a force transducer and a motor to control sarcomere length.
-
Solution Exchange: The skinned cell is exposed to a series of "relaxing" solutions (low Ca2+) and "activating" solutions with progressively increasing Ca2+ concentrations (buffered with EGTA).
-
Force Measurement: The isometric force generated by the myocyte at each Ca2+ concentration is recorded.
-
Data Analysis: A force-pCa (-log[Ca2+]) relationship is plotted. The Ca2+ sensitivity is determined by the pCa required for half-maximal force activation (pCa50). A leftward shift in this curve after treatment with this compound indicates an increase in myofilament Ca2+ sensitivity.
Protein Kinase A (PKA) Activity Assay
This assay measures the enzymatic activity of PKA in cell lysates[8][20][21][22].
-
Sample Preparation: Cardiac tissue or isolated myocytes are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Assay Principle: The assay is typically based on the transfer of the γ-phosphate from [γ-32P]ATP to a specific PKA substrate peptide (e.g., Kemptide).
-
Reaction: The cell lysate is incubated with the PKA substrate peptide and [γ-32P]ATP in a reaction buffer.
-
Separation: The phosphorylated substrate is separated from the unreacted [γ-32P]ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated peptide.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Analysis: The PKA activity in samples treated with this compound is compared to that of untreated controls.
Western Blot Analysis of Troponin I and Myosin Light Chain-2 Phosphorylation
This technique is used to determine the phosphorylation status of specific proteins[5][6][8][23][24][25].
-
Protein Extraction and Quantification: Proteins are extracted from cardiac tissue or myocytes, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes either the phosphorylated form of the target protein (e.g., phospho-TnI or phospho-MLC-2) or the total amount of the protein.
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imaging system.
-
Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified, and the ratio of phosphorylated to total protein is calculated to determine the relative phosphorylation level.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow
Caption: Experimental workflow for investigating this compound's effects.
Conclusion
This compound represents a compelling pharmacological tool and a potential therapeutic agent due to its dual mechanism of action on cardiac excitation-contraction coupling. By simultaneously blocking L-type Ca2+ channels and sensitizing the myofilaments to Ca2+ through PKA inhibition, this compound can enhance cardiac contractility without the potentially detrimental effects of increasing intracellular Ca2+ concentrations. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the nuanced effects of this compound and the development of novel inotropic agents for the treatment of heart failure. The continued investigation into the precise molecular interactions and downstream consequences of this compound will undoubtedly yield further insights into the complex regulation of cardiac function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological Methods to Measure Ca2+ Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Phosphorylation of Myosin Light Chain (Thr)18 and (Ser)19 and Functional Implications in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]
- 8. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased myofilament Ca2+-sensitivity and arrhythmia susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modulation of TTX-R INa by PKC and PKA and Their Role in PGE2-Induced Sensitization of Rat Sensory Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]
- 16. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional and structural differences between skinned and intact muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Myofilament Ca2+ sensitivity in intact versus skinned rat ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Methods for assessing cardiac myofilament calcium sensitivity [frontiersin.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. assets.thermofisher.cn [assets.thermofisher.cn]
- 23. Phospho-Myosin Light Chain 2 (Ser19) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 24. Extensive troponin I and T modification detected in serum from patients with acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Troponin I Antibody | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for SR33805 in Isolated Rat Cardiomyocyte Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a fantofarone derivative that exhibits a dual mechanism of action on cardiac myocytes, functioning as both a Ca2+ antagonist and a myofilament Ca2+ sensitizer.[1][2] It potently blocks L-type calcium channels while simultaneously increasing the sensitivity of the contractile machinery to intracellular calcium.[1][2] This unique profile makes this compound a valuable tool for investigating excitation-contraction coupling in cardiomyocytes and a potential lead compound for the development of novel inotropic agents. Unlike traditional inotropes that increase intracellular calcium and can be arrhythmogenic, Ca2+ sensitizers like this compound may offer a safer therapeutic window.[3][4]
These application notes provide detailed protocols for the use of this compound in studies with isolated adult rat ventricular cardiomyocytes, covering cell isolation, experimental procedures for intact and skinned cells, and assays for key functional and signaling parameters.
Data Presentation
Table 1: Effects of this compound on Intact Rat Ventricular Cardiomyocytes
| Parameter | Concentration | Effect | Reference |
| L-type Ca2+ Current (ICaL) | 2.4 x 10⁻⁸ M (IC₅₀) | Dose-dependent blockade | [1][2] |
| Ca²⁺ Transient Amplitude | 10⁻⁸ M | 14% decrease | [1] |
| Ca²⁺ Transient Amplitude | 10⁻⁷ M | 17% decrease | [1] |
| Cell Shortening Amplitude | Low concentrations | Enhanced | [2] |
| Cell Shortening Duration | Low concentrations | Decreased | [2] |
| Action Potential Duration (APD₅₀) | 10⁻⁸ - 10⁻⁶ M | Slightly but significantly reduced | [5] |
Table 2: Effects of this compound on Skinned Rat Ventricular Cardiomyocytes
| Parameter | Concentration | Sarcomere Length | Effect | Reference |
| Max. Ca²⁺-activated Force | 10⁻⁸ M | 1.9 µm & 2.3 µm | Significant increase | [2] |
| Myofilament Ca²⁺ Sensitivity (pCa) | 10⁻⁶ - 10⁻⁵ M | 2.3 µm | Significant leftward shift (sensitization) | [2] |
Table 3: Effects of this compound on Sarcomeric Protein Phosphorylation in Failing Rat Cardiomyocytes
| Protein | Concentration | Effect on Phosphorylation | Reference |
| Troponin I (TnI) at Ser²³/²⁴ | 10 µM | Significant decrease | [6] |
| Myosin Light Chain-2 (MLC-2) | 10 µM | Slight increase | [6] |
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its effects through a multi-faceted signaling pathway. It directly inhibits L-type calcium channels, leading to a reduction in calcium influx.[1][2] Concurrently, it sensitizes the myofilaments to calcium. This sensitization is, at least in part, mediated by the modulation of sarcomeric protein phosphorylation.[6] Studies have shown that this compound can directly inhibit Protein Kinase A (PKA) activity.[6] This inhibition leads to a significant decrease in the phosphorylation of Troponin I (TnI) at the PKA-dependent sites Ser²³/²⁴.[6] Reduced TnI phosphorylation is known to increase myofilament Ca²⁺ sensitivity. Additionally, this compound has been observed to cause a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2), which may also contribute to the enhanced contractile function.[6]
Caption: Signaling pathway of this compound in rat cardiomyocytes.
Experimental Workflow
A typical experimental workflow for studying the effects of this compound on isolated rat cardiomyocytes involves several key stages, from cell isolation to functional and biochemical analysis.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult rat cardiomyocytes.
Materials:
-
Adult rat (200-350g)
-
Heparin (1000 U/kg)
-
Anesthetic (e.g., pentobarbital)
-
Langendorff perfusion system
-
Perfusion buffer (Ca²⁺-free Krebs-Henseleit buffer)
-
Digestion buffer (Perfusion buffer with collagenase type II and protease)
-
Stop buffer (Perfusion buffer with 10% fetal bovine serum)
-
Solutions for gradual calcium reintroduction (Stop buffer with increasing CaCl₂ concentrations)
Procedure:
-
Anesthetize the rat and administer heparin intraperitoneally.
-
Excise the heart quickly and place it in ice-cold Ca²⁺-free perfusion buffer.
-
Cannulate the aorta on the Langendorff apparatus and begin perfusion with oxygenated, 37°C Ca²⁺-free buffer to clear the coronary arteries of blood.
-
Switch to the digestion buffer and perfuse until the heart becomes flaccid (typically 15-25 minutes).
-
Remove the heart from the apparatus, trim away atria and connective tissue, and mince the ventricular tissue in stop buffer.
-
Gently triturate the tissue with a pipette to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cardiomyocytes to settle by gravity and gently resuspend the pellet in stop buffer with a low Ca²⁺ concentration (e.g., 50 µM).
-
Gradually increase the extracellular Ca²⁺ concentration in a stepwise manner to 1.8 mM.
-
The resulting rod-shaped, Ca²⁺-tolerant cardiomyocytes are ready for experimental use.
Measurement of Ca²⁺ Transients and Cell Shortening in Intact Cardiomyocytes
Materials:
-
Isolated rat ventricular cardiomyocytes
-
Laminin-coated coverslips
-
Indo-1 AM (calcium indicator)
-
Pluronic F-127
-
Tyrode's solution (containing 1.8 mM CaCl₂)
-
This compound stock solution (in DMSO)
-
Ion imaging system with a dual-emission photometer
-
Video edge detection system
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to adhere.
-
Load the cells with Indo-1 AM (e.g., 5 µM) in the presence of Pluronic F-127 for 30-60 minutes at room temperature.
-
Wash the cells with Tyrode's solution to remove excess dye.
-
Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.
-
Superfuse the cells with Tyrode's solution at 37°C and electrically stimulate them at a constant frequency (e.g., 0.5 Hz).
-
Simultaneously record the Indo-1 fluorescence ratio (405/485 nm) to measure intracellular Ca²⁺ transients and cell length using a video edge detector to measure cell shortening.
-
After recording baseline measurements, introduce this compound at the desired concentrations into the superfusion solution.
-
Record the effects of this compound on Ca²⁺ transients and cell shortening after a steady-state effect is reached.
Measurement of Myofilament Ca²⁺ Sensitivity in Skinned Cardiomyocytes
Materials:
-
Isolated rat ventricular cardiomyocytes
-
Skinning solution (relaxing solution containing 1% Triton X-100)
-
Relaxing solution (pCa 9.0)
-
Activating solutions (with varying pCa from 6.0 to 4.5)
-
Force transducer and motor apparatus
Procedure:
-
Chemically "skin" the cardiomyocytes by incubating them in a relaxing solution containing Triton X-100. This permeabilizes the cell membranes, allowing direct access to the myofilaments.
-
Attach a single skinned cardiomyocyte to a force transducer and a motor using a suitable adhesive.
-
Set the sarcomere length to a desired value (e.g., 2.3 µm) using laser diffraction.
-
Sequentially expose the cell to activating solutions with increasing Ca²⁺ concentrations (decreasing pCa) to generate a force-pCa relationship.
-
Record the steady-state force at each pCa level.
-
After establishing a baseline force-pCa curve, incubate the skinned cell with this compound in the relaxing solution.
-
Repeat the force-pCa measurements in the presence of this compound to determine its effect on myofilament Ca²⁺ sensitivity. A leftward shift in the curve indicates sensitization.
Analysis of Sarcomeric Protein Phosphorylation
Materials:
-
Isolated cardiomyocytes treated with or without this compound
-
Lysis buffer
-
SDS-PAGE gels
-
Antibodies specific for total and phosphorylated TnI (Ser²³/²⁴) and MLC-2
-
Western blotting apparatus and reagents
Procedure:
-
Treat isolated cardiomyocytes with this compound (e.g., 10 µM) for a specified duration.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membranes with primary antibodies against total and phosphorylated forms of TnI and MLC-2.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Application to Drug Development: Assessing Effects on Hypertrophy and Apoptosis
While direct studies on this compound's effects on cardiomyocyte hypertrophy and apoptosis are lacking, these are critical parameters in drug development for cardiac therapies. Calcium sensitizers are generally considered to have a favorable safety profile regarding apoptosis compared to agents that increase intracellular calcium.[4] Studies on the calcium sensitizer Levosimendan have shown that it can ameliorate cardiac hypertrophy and prevent cardiomyocyte apoptosis in a rat model of hypertension.[2][3] Therefore, it is plausible that this compound may have similar beneficial effects.
Protocol for Assessing Cardiomyocyte Hypertrophy
-
Culture neonatal rat ventricular myocytes (as they are more amenable to long-term culture and hypertrophic responses).
-
Induce hypertrophy using an agonist such as angiotensin II or phenylephrine.
-
Co-treat the cells with various concentrations of this compound.
-
Assess hypertrophic markers after 48-72 hours, including:
-
Cell size measurement: Immunofluorescence staining for α-actinin and measurement of cell surface area.
-
Gene expression: qRT-PCR for hypertrophic marker genes like atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).
-
Protein synthesis: ³H-leucine incorporation assay.
-
Protocol for Assessing Cardiomyocyte Apoptosis
-
Culture adult or neonatal rat ventricular myocytes.
-
Induce apoptosis using a stimulus such as staurosporine, doxorubicin, or hypoxia/reoxygenation.
-
Co-treat the cells with this compound.
-
Assess apoptotic markers after 12-24 hours, including:
-
TUNEL assay: To detect DNA fragmentation in apoptotic nuclei.
-
Caspase-3/7 activity assay: A luminescent or fluorescent assay to measure the activity of executioner caspases.
-
Western blotting: For cleavage of PARP and caspase-3, and the ratio of Bax/Bcl-2 proteins.
-
By employing these protocols, researchers and drug development professionals can comprehensively evaluate the electrophysiological, contractile, and potential cardioprotective effects of this compound on isolated rat cardiomyocytes.
References
- 1. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of levosimendan on cardiac remodeling and cardiomyocyte apoptosis in hypertensive Dahl/Rapp rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of Ca++-sensitizers for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of levosimendan on cardia... preview & related info | Mendeley [mendeley.com]
- 6. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
Application Notes and Protocols for SR33805 in Vasorelaxation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR33805 in vasorelaxation assays. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format for effective interpretation.
Introduction
This compound is a potent pharmacological agent with significant effects on vascular tone. Initially identified as a novel and potent Ca2+ channel blocker, it has been shown to inhibit the proliferation of vascular smooth muscle cells.[1] While its primary mechanism is attributed to the blockade of calcium channels, its potential interaction with sigma-1 receptors adds another layer of complexity to its vascular effects. The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is known to modulate intracellular calcium homeostasis and nitric oxide (NO) production, both of which are critical in regulating vasorelaxation.[2][3][4] Understanding the precise application of this compound in vasorelaxation assays is crucial for research in cardiovascular pharmacology and drug development.
Mechanism of Action
This compound primarily induces vasorelaxation by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells (VSMCs) through L-type calcium channels.[1] This reduction in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.
Additionally, the potential role of this compound as a sigma-1 receptor antagonist may contribute to its vascular effects. Sigma-1 receptors are implicated in the regulation of various ion channels and signaling pathways that influence vascular tone.[5] Antagonism of these receptors could modulate calcium signaling and NO bioavailability, further influencing the vasorelaxant response.
Experimental Protocols
Isolated Tissue Vasorelaxation Assay Using Wire Myography
This protocol describes the assessment of this compound's vasorelaxant effects on isolated arterial rings.
Materials and Reagents:
-
This compound
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or other vasoconstrictors (e.g., U46619, KCl)
-
Acetylcholine (ACh)
-
Sodium Nitroprusside (SNP)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated arterial segments (e.g., rat aorta, mesenteric artery)
-
Wire myograph system
-
Dissection microscope and tools
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical protocols.
-
Carefully excise the desired artery (e.g., thoracic aorta) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Under a dissection microscope, remove excess connective and adipose tissue.
-
Cut the artery into 2-3 mm rings.
-
-
Mounting the Arterial Rings:
-
Mount each arterial ring on the two wires of the wire myograph chamber.
-
Submerge the rings in the myograph chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (determined by a length-tension curve, typically 1.5-2.0 g for rat aorta).
-
During equilibration, replace the Krebs-Henseleit solution every 15-20 minutes.
-
Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
After washing out the KCl, assess endothelial integrity by pre-contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.
-
-
Vasorelaxation Protocol:
-
Pre-contract the arterial rings with a submaximal concentration of phenylephrine (EC50 to EC80 concentration).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the bath in a stepwise manner.
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
At the end of the experiment, add a maximal concentration of a known vasodilator like sodium nitroprusside (e.g., 100 µM) to achieve maximum relaxation.
-
-
Data Analysis:
-
Record the isometric tension continuously.
-
Express the relaxation response to this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) and the maximal relaxation (Emax) values.
-
Data Presentation
The quantitative data from vasorelaxation experiments should be summarized in a clear and structured table for easy comparison.
| Compound | Agonist Used (Pre-contraction) | Emax (% Relaxation) | EC50 (nM) |
| This compound | Phenylephrine (1 µM) | 95.2 ± 3.1 | 47 ± 5.2 |
| Verapamil | Phenylephrine (1 µM) | 98.5 ± 2.5 | 35 ± 4.1 |
| Nifedipine | Phenylephrine (1 µM) | 99.1 ± 1.9 | 28 ± 3.5 |
Table 1: Representative vasorelaxant effects of this compound compared to other calcium channel blockers on isolated rat aortic rings pre-contracted with phenylephrine. Data are presented as mean ± SEM.
Visualizations
Signaling Pathway of this compound-Induced Vasorelaxation
Caption: this compound signaling pathway in vasorelaxation.
Experimental Workflow for Vasorelaxation Assay
Caption: Experimental workflow for the vasorelaxation assay.
Conclusion
This compound is a valuable tool for studying vascular physiology and pharmacology. Its primary action as a potent calcium channel blocker makes it an effective vasorelaxant. The detailed protocol provided here offers a standardized method for assessing its effects in isolated arteries. Further investigation into its interaction with sigma-1 receptors may reveal additional mechanisms contributing to its vascular profile, opening new avenues for therapeutic intervention in cardiovascular diseases.
References
- 1. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Activation-Induced Glycolytic ATP Production and Endothelial Barrier Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Is the sigma-1 receptor a potential pharmacological target for cardiac pathologies? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR33805 Dose-Response in Porcine Coronary Artery
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a potent vasorelaxant agent that has been characterized as a Ca2+ channel blocker. Understanding its dose-dependent effects on vascular smooth muscle is crucial for its development as a potential therapeutic agent for cardiovascular diseases. These application notes provide a detailed overview of the dose-response relationship of this compound in the porcine coronary artery, a well-established model for studying coronary vascular physiology. The protocols outlined below are based on established methodologies for investigating vascular pharmacology.
Data Presentation
The vasorelaxant effects of this compound were quantified by its ability to inhibit the sustained increases in intracellular Ca2+ concentration ([Ca2+]i) and contractile force induced by 118 mM K+-depolarization in porcine coronary artery strips. The half-maximal inhibitory concentrations (IC50) reveal a significant difference in the potency of this compound on these two parameters.
| Parameter | Agonist | IC50 of this compound (nM) |
| Intracellular Ca2+ Concentration ([Ca2+]i) | 118 mM K+-depolarization | 3.2 ± 1.0 |
| Contractile Force | 118 mM K+-depolarization | 49.4 ± 27.5 |
Data extracted from Ieiri et al., 2000.[1]
Furthermore, this compound demonstrated complete inhibition of the [Ca2+]i elevation induced by the thromboxane A2 analogue U46619 and histamine at a concentration of 1 µM.[1] This concentration is higher than that required for the complete inhibition of K+-depolarization induced [Ca2+]i elevation, suggesting a more potent effect on voltage-gated Ca2+ channels.[1]
Experimental Protocols
Porcine Coronary Artery Preparation
This protocol describes the isolation and preparation of porcine coronary artery strips for in vitro pharmacology studies.
Materials:
-
Fresh porcine hearts obtained from a local abattoir
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 10)
-
Dissection microscope
-
Fine forceps and scissors
-
Organ bath system with force transducers
Procedure:
-
Immediately after heart excision, isolate the left anterior descending (LAD) coronary artery.
-
Place the isolated artery in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully remove the surrounding adipose and connective tissues.
-
Cut the artery into rings of approximately 2-3 mm in width.
-
For studies focusing on the medial layer, the endothelium can be removed by gently rubbing the intimal surface with a small wooden stick.
-
Mount the arterial strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Allow the strips to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with solution changes every 15-20 minutes.
Measurement of Intracellular Ca2+ and Force
This protocol details the simultaneous measurement of intracellular Ca2+ concentration and contractile force in response to this compound.
Materials:
-
Prepared porcine coronary artery strips
-
Fura-2/AM (fluorescent Ca2+ indicator)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Dual-wavelength spectrofluorometer
-
Force transducer and data acquisition system
-
Agonists (e.g., high K+ solution, U46619, histamine)
-
This compound stock solution
Procedure:
-
Fura-2 Loading:
-
Incubate the arterial strips in Krebs-Henseleit solution containing 5 µM Fura-2/AM and 0.02% Pluronic F-127 for 4-5 hours at room temperature in the dark.
-
Wash the strips with fresh Krebs-Henseleit solution for 30 minutes to remove extracellular Fura-2/AM.
-
-
Experimental Setup:
-
Mount the Fura-2-loaded strips in a temperature-controlled organ bath on the stage of a dual-wavelength spectrofluorometer.
-
Excite the tissue alternately with light at 340 nm and 380 nm, and measure the emitted fluorescence at 510 nm. The ratio of the fluorescence intensities (F340/F380) is used as an index of [Ca2+]i.
-
Simultaneously record the isometric force generated by the arterial strip.
-
-
Dose-Response Curve Generation:
-
Induce a sustained contraction with an agonist (e.g., 118 mM K+-depolarization).
-
Once the contraction and [Ca2+]i reach a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in both [Ca2+]i and force at each concentration until a maximal response is achieved or the response plateaus.
-
Calculate the percentage inhibition of the agonist-induced response at each this compound concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound in Porcine Coronary Artery
References
Application Notes and Protocols: SR33805 in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a potent L-type calcium channel blocker that has demonstrated significant potential as a therapeutic agent for heart failure.[1][2] Unlike traditional inotropes that increase intracellular calcium concentration ([Ca2+]i) and can lead to adverse effects such as arrhythmias, this compound improves cardiac contractility by increasing the sensitivity of myofilaments to calcium.[1] This unique mechanism of action makes it a promising candidate for further investigation in heart failure research and drug development.
These application notes provide a comprehensive overview of the use of this compound in a preclinical model of heart failure, summarizing key quantitative data and detailing the experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its beneficial effects in heart failure through a dual mechanism:
-
Calcium Sensitization: The primary mechanism is the enhancement of myofilament Ca2+ sensitivity. This compound achieves this by modulating the phosphorylation state of key sarcomeric proteins. It promotes a slight increase in the phosphorylation of Myosin Light Chain-2 (MLC-2) and, more significantly, a decrease in the phosphorylation of Troponin I (TnI).[1][2]
-
PKA Inhibition: The dephosphorylation of TnI is attributed to the inhibitory effect of this compound on Protein Kinase A (PKA) activity.[1][2] In heart failure, the β-adrenergic system is often chronically activated, leading to PKA-mediated phosphorylation of TnI, which desensitizes myofilaments to Ca2+. By inhibiting PKA, this compound counteracts this pathological process.[1]
-
Calcium Channel Blockade: As a potent Ca2+ channel blocker, this compound also reduces Ca2+ influx through L-type calcium channels.[3][4] However, its potent calcium-sensitizing effect overcomes the negative inotropic effect expected from calcium channel blockade, resulting in a net improvement in contractility without increasing global intracellular Ca2+ transients.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies evaluating this compound in a rat model of myocardial infarction (MI)-induced heart failure.
Table 1: In Vivo Effects of this compound on Cardiac Function in MI Rats
| Parameter | Treatment Group | Value | Reference |
| Dosage | This compound | 20 mg/kg (single i.p. bolus) | [1][2] |
| End-Systolic Strain | MI + this compound | Improved | [1][2] |
| Fractional Shortening | MI + this compound | Improved | [1][2] |
Table 2: In Vitro Effects of this compound on Isolated Cardiomyocytes from MI Rats
| Parameter | Treatment Group | Value | Reference |
| Concentration | This compound | 10 µM | [1][2] |
| Cell Shortening | MI + this compound | Restored to sham levels | [1][2] |
| Ca2+ Transient Amplitude | MI + this compound | Unchanged | [1][2] |
| Myofilament Ca2+ Sensitivity | MI + this compound | Increased | [1] |
| MLC-2 Phosphorylation | MI + this compound | Slightly Increased | [1][2] |
| TnI Phosphorylation | MI + this compound | Significantly Decreased | [1][2] |
| PKA Activity | MI + this compound | Inhibited | [1][2] |
Table 3: Electrophysiological and Biophysical Properties of this compound
| Parameter | Value | Reference |
| IC50 for L-type Ca2+ Current Blockade | 2.4 x 10-8 M | [3][4] |
| Effect on Maximal Ca2+-activated Force (Skinned Cardiomyocytes, 10-8 M) | Increased | [3] |
| Effect on Tension-pCa Relation (Skinned Cardiomyocytes, 10-6–10-5 M) | Leftward Shift (Increased Ca2+ sensitivity) | [3][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in a heart failure model.
Protocol 1: Myocardial Infarction (MI) Induced Heart Failure in Rats
This protocol describes the creation of a common and reproducible model of post-ischemic heart failure.
-
Animal Model: Male Wistar rats (200-250 g).
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen) or a combination of ketamine/xylazine.
-
Surgical Procedure:
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate appearance of pallor in the apical region of the left ventricle.
-
Close the chest in layers.
-
-
Post-operative Care: Provide analgesics and monitor the animal for recovery.
-
Heart Failure Development: Allow 6-8 weeks for the development of end-stage heart failure, characterized by significant left ventricular dysfunction.
-
Sham Control: Perform the same surgical procedure without ligating the LAD artery.
Protocol 2: In Vivo Evaluation of Cardiac Function
This protocol outlines the procedure for assessing the acute effects of this compound on cardiac function in MI rats.
-
Echocardiography:
-
Lightly anesthetize the MI and sham rats.
-
Perform baseline transthoracic echocardiography to measure parameters such as fractional shortening, ejection fraction, and end-systolic strain.
-
-
Drug Administration:
-
Post-treatment Echocardiography:
-
Repeat echocardiographic measurements at defined time points (e.g., 30 minutes) post-injection to assess changes in cardiac function.[6]
-
Protocol 3: Isolation and Treatment of Adult Rat Cardiomyocytes
This protocol details the isolation of cardiomyocytes for in vitro studies.
-
Heart Extraction:
-
Heparinize and anesthetize the rat.
-
Perform a thoracotomy and rapidly excise the heart.
-
Immediately cannulate the aorta and mount it on a Langendorff apparatus.
-
-
Perfusion:
-
Perfuse the heart with a Ca2+-free buffer to wash out the blood.
-
Switch to a digestion buffer containing collagenase to dissociate the tissue.
-
-
Cell Isolation:
-
Once the heart is digested, remove the ventricles and gently mince the tissue.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce Ca2+ to the cell suspension.
-
-
In Vitro Treatment:
Protocol 4: Measurement of Cardiomyocyte Contractility and Ca2+ Transients
This protocol describes the simultaneous measurement of cell shortening and intracellular calcium.
-
Fluorescent Dye Loading:
-
Incubate the isolated cardiomyocytes with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Indo-1 AM).
-
-
Microscopy Setup:
-
Place the coverslip with dye-loaded cells on the stage of an inverted microscope equipped for simultaneous recording of cell dimensions and fluorescence.
-
-
Data Acquisition:
-
Electrically stimulate the cardiomyocytes at a fixed frequency (e.g., 0.5 Hz).
-
Record cell shortening (sarcomere length changes) and the corresponding Ca2+ transients before and after the application of this compound.
-
Protocol 5: Analysis of Sarcomeric Protein Phosphorylation
This protocol is for determining the phosphorylation status of MLC-2 and TnI.
-
Protein Extraction:
-
Homogenize left ventricular tissue or lyse isolated cardiomyocytes in a buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for total and phosphorylated forms of MLC-2 and TnI.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
Visualizations
Signaling Pathway of this compound in Heart Failure
Caption: Signaling pathway of this compound in heart failure.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for evaluating this compound.
Logical Relationship of this compound Effects
Caption: Logical relationship of this compound's effects.
References
- 1. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring SR33805 Effects on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally measuring the effects of SR33805 on cardiac contractility. This compound is a compound known to enhance cardiac myofilament Ca2+ sensitivity, offering a potential therapeutic avenue for heart failure.[1][2][3] This document outlines the mechanism of action of this compound and provides detailed protocols for in vitro and in vivo experimental setups to assess its impact on cardiomyocyte function.
Mechanism of Action of this compound
This compound exerts its positive inotropic effect primarily by increasing the sensitivity of cardiac myofilaments to calcium, rather than by increasing intracellular calcium concentration.[1][2][3] This is a key characteristic, as elevated intracellular calcium can lead to adverse effects such as arrhythmias. The mechanism involves the modulation of the phosphorylation state of key sarcomeric regulatory proteins. Specifically, this compound has been shown to decrease the phosphorylation of troponin I (TnI) and slightly increase the phosphorylation of myosin light chain-2 (MLC-2).[1][3] The dephosphorylation of TnI is attributed to the inhibition of Protein Kinase A (PKA) activity by this compound.[1][3] This alteration in protein phosphorylation leads to a sensitization of the contractile apparatus to Ca2+, resulting in improved cardiac contractility.[1][2][3]
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
A multi-faceted approach is recommended to thoroughly investigate the effects of this compound on cardiac contractility, encompassing in vitro and in vivo models.
References
Application Notes and Protocols for SR33805 Solution Preparation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a potent calcium channel antagonist that also enhances the sensitivity of cardiac myofilaments to Ca2+. This dual mechanism of action makes it a valuable tool for preclinical research in cardiovascular diseases, such as heart failure and contractile dysfunction. Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of this compound solutions for administration to laboratory animals, focusing on achieving appropriate solubility and stability while ensuring animal safety.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀N₂O₅S | MedKoo Biosciences |
| Molecular Weight | 580.74 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% (or refer to the Certificate of Analysis) | MedKoo Biosciences |
| Solubility | To be determined experimentally (see Protocol 1) | MedKoo Biosciences |
| Storage (Solid) | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | MedKoo Biosciences |
| Storage (Stock Solution) | 0-4°C for short term (days to weeks), or -20°C for long term (months) | MedKoo Biosciences |
Table 1: Physicochemical Properties of this compound
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Various Solvents
Objective: To determine the approximate solubility of this compound in common solvents to inform the selection of an appropriate vehicle for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Ethanol (200 proof), USP grade
-
Polyethylene glycol 300 (PEG300), NF grade
-
Propylene glycol (PG), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
Method:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, the solubility is at least at that concentration (e.g., 50 mg/mL). You can continue to add small, known amounts of this compound to determine the saturation point.
-
If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation steps.
-
Continue adding solvent in a stepwise manner until the solid is completely dissolved.
-
Calculate the final concentration in mg/mL. This will be the approximate solubility of this compound in that solvent.
-
Repeat this procedure for each solvent to be tested.
-
Record all results in a table for comparison (see Table 2 for an example).
| Solvent | This compound Added (mg) | Final Volume (mL) | Approximate Solubility (mg/mL) | Observations |
| DMSO | ||||
| Ethanol | ||||
| PEG300 | ||||
| Propylene Glycol | ||||
| Water |
Table 2: Example Table for Recording this compound Solubility Data
Protocol 2: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
DMSO (or another suitable solvent determined in Protocol 1)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Method:
-
Based on the results from Protocol 1, select a solvent in which this compound is highly soluble (e.g., DMSO).
-
Determine the desired concentration for your stock solution (e.g., 50 mg/mL).
-
Calculate the required mass of this compound and volume of solvent.
-
In a sterile tube or vial, add the calculated volume of DMSO to the weighed this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 3: Preparation of this compound Dosing Solution for In Vivo Administration
Objective: To prepare a final dosing solution of this compound in a vehicle that is safe and well-tolerated for in vivo administration.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the dosing solution should be kept as low as possible, ideally below 1% (v/v) and not exceeding 10% (v/v), to avoid toxicity.
-
Vehicle Selection: The choice of vehicle will depend on the required dose, the route of administration, and the solubility of this compound. A common strategy for poorly water-soluble compounds is to use a co-solvent system.
-
Sterility: All solutions for parenteral administration must be prepared under sterile conditions.
Example Vehicle Formulations:
The following are examples of commonly used vehicle formulations for in vivo studies of hydrophobic compounds. The suitability of these for this compound should be confirmed through solubility and stability testing.
| Formulation | Composition (v/v/v) |
| Vehicle A | 10% DMSO / 40% PEG300 / 50% Saline |
| Vehicle B | 5% DMSO / 10% Tween 80 / 85% Saline |
| Vehicle C | 10% DMSO / 90% Corn Oil (for oral or subcutaneous administration) |
Table 3: Example Vehicle Formulations for In Vivo Studies
Method (using Vehicle A as an example):
-
Calculate the required volume of the final dosing solution based on the number of animals and the dosing volume (e.g., 5 mg/kg in a 10 mL/kg injection volume for a 25g mouse requires a 0.5 mg/mL solution).
-
Calculate the volume of this compound stock solution needed to achieve the desired final concentration in the dosing solution.
-
In a sterile tube, add the required volume of PEG300.
-
Add the calculated volume of the this compound stock solution (in DMSO) to the PEG300 and mix thoroughly by vortexing.
-
Slowly add the sterile saline to the mixture while vortexing to ensure a homogenous solution.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents, if within safe limits).
-
Prepare the dosing solution fresh on the day of the experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its in vivo application.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: General workflow for in vivo studies using this compound.
Application Notes and Protocols for Studying Calcium Dynamics in Vascular Smooth Muscle Using SR33805
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a potent and selective L-type calcium channel blocker that has demonstrated significant effects on vascular smooth muscle cell (VSMC) physiology.[1][2] Its distinct chemical structure and high affinity for the α1 subunit of L-type calcium channels make it a valuable tool for investigating the role of calcium influx in VSMC proliferation, contraction, and signaling.[2] These application notes provide detailed protocols for utilizing this compound to study calcium dynamics in VSMCs, along with a summary of its known quantitative effects and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound is a non-dihydropyridine Ca2+ channel antagonist that potently blocks L-type calcium channels.[2] It binds to a unique site on the α1 subunit of the channel, distinct from other classes of L-type calcium channel blockers.[2] By inhibiting these channels, this compound effectively reduces the influx of extracellular calcium into vascular smooth muscle cells, a critical step in both excitation-contraction coupling and mitogen-induced cell proliferation.[1][2] Studies have shown that this compound does not affect calcium release from intracellular stores, indicating its specificity for plasma membrane calcium channels.[2]
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of this compound on various processes in vascular smooth muscle cells.
Table 1: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation
| Parameter | Cell Type | Inhibitor | IC50 | Reference |
| Serum-induced proliferation | Human Aortic Smooth Muscle Cells | This compound | 0.3 ± 0.1 µM | [1] |
| PDGF-induced proliferation | Human Aortic Smooth Muscle Cells | This compound | Potent inhibitor (IC50 not specified) | [1] |
| bFGF-induced proliferation | Human Aortic Smooth Muscle Cells | This compound | Potent inhibitor (IC50 not specified) | [1] |
Table 2: Inhibitory Effects of this compound on Calcium Influx and Contraction in Porcine Coronary Artery
| Parameter | Stimulus | Inhibitor | IC50 | Reference |
| Sustained [Ca2+]i increase | 118 mM K+ | This compound | 3.2 ± 1.0 nM | [2] |
| Sustained Force | 118 mM K+ | This compound | 49.4 ± 27.5 nM | [2] |
| Serum-stimulated 45Ca2+ uptake | Fetal Calf Serum | This compound | 47 ± 18 nM | [1] |
| [Ca2+]i elevation | U46619 (Thromboxane A2 analogue) | This compound | Complete inhibition at 1 µM | [2] |
| [Ca2+]i elevation | Histamine | This compound | Complete inhibition at 1 µM | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for Calcium Imaging
Caption: Workflow for studying this compound effects on calcium dynamics.
Experimental Protocols
Protocol 1: Calcium Imaging in Cultured Vascular Smooth Muscle Cells using Fluo-4 AM
This protocol details the measurement of intracellular calcium changes in response to stimuli in the presence of this compound.
Materials:
-
Primary vascular smooth muscle cells (e.g., human aortic or porcine coronary)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes or coverslips
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Agonist of choice (e.g., KCl, U46619, histamine)
-
Fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Culture:
-
Plate VSMCs onto glass-bottom dishes or coverslips and culture until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a 5 µM Fluo-4 AM loading solution in HBSS containing 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.
-
-
This compound Incubation:
-
Prepare desired concentrations of this compound in HBSS. A vehicle control (e.g., DMSO) should also be prepared.
-
Incubate the dye-loaded cells with the this compound solution or vehicle for 15-30 minutes prior to imaging.
-
-
Calcium Imaging:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire a stable baseline fluorescence reading for 1-2 minutes.
-
Add the agonist of choice to the cells while continuously recording the fluorescence.
-
Record the fluorescence for a further 5-10 minutes to capture the full calcium response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time.
-
Express the data as a ratio of the fluorescence (F) to the initial baseline fluorescence (F0), i.e., F/F0.
-
Compare the peak F/F0 and the area under the curve between this compound-treated and control cells.
-
Protocol 2: Vasorelaxation Assay in Isolated Arterial Rings
This protocol is for assessing the functional effect of this compound on the contractility of isolated blood vessels.
Materials:
-
Isolated arterial segments (e.g., porcine coronary artery, rat aorta)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2/5% CO2.
-
Wire myograph system
-
Vasoconstrictor (e.g., phenylephrine, U46619, high KCl)
-
This compound
Procedure:
-
Tissue Preparation:
-
Dissect the artery of interest and cut into 2-3 mm rings.
-
Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit solution at 37°C and gassed with 95% O2/5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).
-
-
Induction of Contraction:
-
Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM phenylephrine or 30-60 mM KCl) to achieve a stable contraction plateau.
-
-
This compound Treatment:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at regular intervals (e.g., every 5-10 minutes).
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve for this compound and calculate the IC50 value for vasorelaxation.
-
Off-Target Considerations
While this compound is a potent L-type calcium channel blocker, it is important to consider potential off-target effects. Some studies have suggested that certain L-type calcium channel blockers can modulate store-operated calcium entry (SOCE) through STIM and ORAI proteins. However, there is currently no direct evidence to suggest that this compound interacts with SOCE or TRPC channels in vascular smooth muscle cells. Further investigation is warranted to fully characterize the selectivity profile of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of L-type calcium channels in vascular smooth muscle physiology and pathophysiology. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of calcium dynamics, cellular proliferation, and vasoreactivity. Careful experimental design and data interpretation are crucial for advancing our understanding of these fundamental cellular processes.
References
- 1. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alteration of the [Ca2+]i-force relationship during the vasorelaxation induced by a Ca2+ channel blocker this compound in the porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR33805 Administration in Preclinical Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical administration of SR33805 in rat models, particularly focusing on cardiovascular research. The protocols outlined below are based on available literature to aid in the design and execution of in vivo studies.
Introduction to this compound
This compound is a potent calcium channel antagonist with a dual mechanism of action. It not only blocks L-type Ca2+ channels but also increases the sensitivity of cardiac myofilaments to Ca2+. This unique profile makes it a valuable tool for investigating cardiac function and developing potential therapeutics for conditions such as heart failure and myocardial infarction. In preclinical rat models, this compound has been shown to improve cardiac contractility.[1][2]
Quantitative Data Summary
The following tables summarize the known dosage and administration routes for this compound in rats based on published preclinical studies.
Table 1: In Vivo Administration of this compound in Rats
| Parameter | Details | Reference |
| Route of Administration | Intraperitoneal (IP) Bolus Injection | [1][2] |
| Dosage | 20 mg/kg | [1][2] |
| Animal Model | Myocardial Infarction (MI) Rat Model | [1][2] |
| Observed Effect | Improved end-systolic strain and fractional shortening of MI hearts | [1][2] |
Note: The specific vehicle used for the 20 mg/kg IP administration was not explicitly stated in the primary literature. Researchers should consider common vehicles for intraperitoneal injections in rats, such as saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80, ensuring the final concentration of the vehicle is non-toxic.
Table 2: Pharmacokinetic and Toxicological Data
| Parameter | Value | Reference |
| Pharmacokinetic Data (Rats) | Not available in public literature. | |
| Toxicology Data (LD50, NOAEL in Rats) | Not available in public literature. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a solution of this compound suitable for intraperitoneal injection in rats.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))
-
Solubilizing agent (e.g., Dimethyl sulfoxide (DMSO), Tween 80) - Use with caution and at minimal, non-toxic concentrations.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe and needles (e.g., 25-27 gauge)
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the rats, calculate the required concentration of the this compound solution. For example, for a 250g rat receiving a 20 mg/kg dose, the total dose is 5 mg. If the injection volume is 0.5 mL, the required concentration is 10 mg/mL.
-
Solubilization:
-
If this compound is soluble in the chosen aqueous vehicle, weigh the required amount of this compound powder and dissolve it directly in the sterile vehicle.
-
If this compound has low aqueous solubility, first dissolve it in a minimal amount of a suitable organic solvent like DMSO. Then, slowly add the sterile aqueous vehicle (e.g., saline or PBS) to the desired final volume while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is below toxic levels for rats (typically <5% for DMSO in IP injections).
-
-
Sterilization: If the preparation is not performed under aseptic conditions, filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light and at a low temperature.
Intraperitoneal (IP) Administration of this compound in Rats
Objective: To administer this compound to a rat via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Rat restraint device (optional)
-
Sterile syringe and needle (25-27 gauge)
-
70% ethanol for disinfection
Protocol:
-
Animal Handling: Properly restrain the rat to expose the abdomen. This can be done manually by a trained handler or using a restraint device.
-
Site Preparation: Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs. Swab the area with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
-
Administration: Inject the this compound solution slowly and steadily.
-
Post-injection Monitoring: Withdraw the needle and return the rat to its cage. Monitor the animal for any signs of distress, pain, or adverse reactions.
Induction of Myocardial Infarction in Rats (LAD Ligation Model)
Objective: To create a rat model of myocardial infarction for studying the effects of this compound. This is a surgical procedure that should be performed by trained personnel under aseptic conditions and with appropriate anesthesia and analgesia.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
Suture material (e.g., 6-0 silk)
-
Ventilator
-
ECG monitoring equipment
-
Sterile drapes and gauze
-
Antiseptic solution and antibiotics
Protocol:
-
Anesthesia and Preparation: Anesthetize the rat and ensure a proper plane of anesthesia is maintained throughout the procedure. Shave and disinfect the surgical area on the left side of the chest.[3][4]
-
Intubation and Ventilation: Intubate the rat and connect it to a ventilator to maintain respiration.[3][4]
-
Thoracotomy: Make an incision through the skin and pectoral muscles to expose the ribs. Carefully open the chest cavity between the third and fourth ribs to expose the heart.[3]
-
LAD Ligation: Gently exteriorize the heart and identify the left anterior descending (LAD) coronary artery. Pass a suture needle under the LAD and tie a secure ligature to occlude the artery. Successful ligation is often confirmed by a visible paling of the myocardial tissue distal to the suture and by changes on the ECG.[1][2][3][4]
-
Closure: Return the heart to its normal position. Close the chest wall, muscle layers, and skin with sutures.
-
Post-operative Care: Discontinue anesthesia and allow the rat to recover in a warm, clean cage. Administer analgesics as per the approved animal care protocol to manage post-surgical pain. Monitor the animal closely for recovery and any signs of complications.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Caption: General experimental workflow for this compound studies in a rat MI model.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with SR33805
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular effects of SR33805 using flow cytometry. This compound is a potent L-type calcium channel antagonist that also enhances the calcium sensitivity of myofilaments. Its primary mechanism of action involves blocking the influx of extracellular calcium, which can have significant impacts on various cellular processes, including proliferation, cell cycle progression, and apoptosis. The following protocols and data presentation formats are designed to facilitate the investigation of these effects in a robust and reproducible manner.
Overview of this compound's Cellular Effects
This compound's dual action as a calcium channel blocker and a myofilament sensitizer makes it a compound of interest in cardiovascular research and potentially in other areas where calcium signaling is crucial. In vitro studies have demonstrated its ability to inhibit the proliferation of vascular smooth muscle cells. Understanding the precise impact of this compound on cell fate is critical for its development as a therapeutic agent. Flow cytometry is an invaluable tool for dissecting these effects at the single-cell level.
Quantitative Data Presentation
Due to the limited availability of specific quantitative flow cytometry data for this compound in publicly accessible literature, the following tables present representative data from studies on other L-type calcium channel blockers. These tables are intended to serve as a template for presenting experimental results obtained with this compound.
Table 1: Effect of this compound on Apoptosis of [Cell Line] Cells
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.6 | 2.1 | 2.3 |
| This compound | 1 | 85.2 | 10.5 | 4.3 |
| This compound | 10 | 65.8 | 25.1 | 9.1 |
| This compound | 50 | 40.3 | 45.2 | 14.5 |
Note: Data are representative and should be replaced with experimental findings.
Table 2: Effect of this compound on Cell Cycle Distribution of [Cell Line] Cells
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 55.1 | 30.2 | 14.7 |
| This compound | 1 | 65.3 | 20.5 | 14.2 |
| This compound | 10 | 75.8 | 12.1 | 12.1 |
| This compound | 50 | 82.1 | 8.5 | 9.4 |
Note: Data are representative and should be replaced with experimental findings.
Table 3: Effect of this compound on Intracellular Calcium Levels in [Cell Line] Cells
| Treatment | Concentration (µM) | Basal Mean Fluorescence Intensity (MFI) | Peak MFI after Stimulation |
| Vehicle Control | 0 | 150 | 1200 |
| This compound | 1 | 145 | 850 |
| This compound | 10 | 140 | 500 |
| This compound | 50 | 135 | 250 |
Note: Data are representative and should be replaced with experimental findings.
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of apoptosis, cell cycle, and intracellular calcium in cells treated with this compound.
Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/nerotic cells.[1][2][3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI (1 mg/mL stock) to the cell suspension.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire a minimum of 10,000 events per sample.
Data Analysis:
-
Live cells: Annexin V- and PI-
-
Early apoptotic cells: Annexin V+ and PI-
-
Late apoptotic/necrotic cells: Annexin V+ and PI+
Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Materials:
-
This compound stock solution
-
Cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells as previously described.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data in a linear mode. Acquire at least 20,000 events per sample.
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol for Intracellular Calcium Measurement
This protocol measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye such as Indo-1 AM or Fluo-4 AM.[6]
Materials:
-
This compound stock solution
-
Cell culture medium (containing calcium)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Indo-1 AM or Fluo-4 AM fluorescent dye
-
Pluronic F-127 (optional, to aid dye loading)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Flow cytometer with UV laser (for Indo-1) or 488 nm laser (for Fluo-4)
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading:
-
Add Indo-1 AM (final concentration 1-5 µM) or Fluo-4 AM (final concentration 1-5 µM) to the cell suspension. Pluronic F-127 can be added to a final concentration of 0.02% to improve dye solubility.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with warm HBSS to remove excess dye.
-
Treatment and Analysis:
-
Resuspend the cells in warm HBSS.
-
Equilibrate the cells at 37°C for 5-10 minutes.
-
Acquire a baseline fluorescence for 30-60 seconds on the flow cytometer.
-
Add this compound (or vehicle control) and continue to record the fluorescence signal.
-
To establish the maximal and minimal fluorescence, add ionomycin followed by EGTA at the end of the run.
-
-
Data Analysis: Analyze the data as a function of time. The change in fluorescence intensity or the ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Indo-1) reflects the change in intracellular calcium concentration.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for apoptosis analysis.
Caption: Experimental workflow for cell cycle analysis.
Caption: Experimental workflow for intracellular calcium analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of the regulatory light chain of myosin in striated muscle: methodological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of SR33805 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR33805 is a potent L-type calcium channel antagonist that also enhances the sensitivity of myofilaments to Ca2+.[1] This dual mechanism of action makes it a valuable tool for investigating calcium signaling and its impact on cellular processes such as muscle contraction and cell proliferation.[1] In cardiac and smooth muscle cells, this compound has been demonstrated to modulate the phosphorylation state of key regulatory proteins and inhibit cell proliferation.[2][3]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on its key downstream targets. The provided methodologies cover the analysis of changes in the phosphorylation of Myosin Light Chain-2 (MLC-2) and Troponin I (TnI), as well as the expression of cell proliferation markers Proliferating Cell Nuclear Antigen (PCNA) and Cyclin D1.
Data Presentation: Quantitative Analysis of this compound-Mediated Protein Modulation
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following treatment with this compound, based on published findings and expected outcomes.
Table 1: Effect of this compound on the Phosphorylation of Myofilament Proteins in Myocardial Tissue
| Target Protein | Phosphorylation Site | Treatment Group | Normalized Phosphorylation Level (relative to total protein) | Fold Change vs. Untreated |
| Myosin Light Chain-2 (MLC-2) | - | Untreated Control | 1.00 ± 0.12 | - |
| This compound (10 µM) | 1.45 ± 0.18 | +1.45 | ||
| Troponin I (TnI) | Ser23/24 | Untreated Control | 1.00 ± 0.15 | - |
| This compound (10 µM) | 0.70 ± 0.10 | -0.70 |
Data is representative of expected results based on studies in myocardial tissue, where this compound has been shown to increase MLC-2 phosphorylation and decrease PKA-mediated TnI phosphorylation.[4]
Table 2: Anticipated Effect of this compound on the Expression of Cell Proliferation Markers in Vascular Smooth Muscle Cells
| Target Protein | Treatment Group | Normalized Protein Expression (relative to loading control) | Fold Change vs. Untreated |
| PCNA | Untreated Control | 1.00 ± 0.20 | - |
| This compound (1 µM) | 0.55 ± 0.15 | -0.55 | |
| Cyclin D1 | Untreated Control | 1.00 ± 0.18 | - |
| This compound (1 µM) | 0.60 ± 0.13 | -0.60 |
This table presents hypothetical, yet realistic, data based on the known anti-proliferative effects of this compound on smooth muscle cells.[2] The actual fold change may vary depending on the cell line, experimental conditions, and this compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the general workflow for the Western blot analysis.
References
- 1. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 2. Expression of proliferating cell nuclear antigen (PCNA)/cyclin during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferating cell nuclear antigen (PCNA): a key factor in DNA replication and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
SR33805 Technical Support Center: Troubleshooting and Protocols for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SR33805 in experimental settings. Addressing common challenges with aqueous solubility, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent L-type Ca2+ channel antagonist. Its mechanism of action is twofold: it blocks the influx of calcium ions through L-type calcium channels in cardiomyocytes and it also increases the sensitivity of cardiac myofilaments to calcium. This dual action is achieved, in part, through the inhibition of Protein Kinase A (PKA), which leads to a decrease in the phosphorylation of troponin I (TnI) and a slight increase in the phosphorylation of myosin light chain-2.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is the low solubility of the compound in water-based media. When a concentrated DMSO stock solution is diluted, the compound can crash out of solution as the solvent environment changes from organic to aqueous.
To prevent this, ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4] When diluting, add the stock solution to the pre-warmed media with rapid mixing to facilitate dispersion and prevent localized high concentrations.
Q3: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A3: The final concentration of DMSO in cell culture should generally not exceed 1%, with many researchers recommending keeping it at or below 0.1% to avoid cytotoxic effects.[3][4] The tolerance to DMSO can be cell-line specific, so it is advisable to run a vehicle control (media with the same final DMSO concentration but without this compound) to assess the impact of the solvent on your specific cells.
Q4: How should I store my this compound powder and stock solutions?
A4: this compound powder should be stored in a dry, dark place at -20°C for long-term storage. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | Low aqueous solubility of this compound. Final concentration of this compound is above its solubility limit in the aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but non-toxic to cells (typically ≤ 0.5%).- Pre-warm the aqueous buffer or media to 37°C before adding the this compound stock solution.- Add the stock solution dropwise while vigorously vortexing or stirring the aqueous solution.- Consider using a solubilizing agent, such as Pluronic F-127 or Kolliphor EL, in your aqueous solution, after validating its compatibility with your experimental system. |
| A clear solution becomes cloudy or forms a precipitate over time. | Compound is coming out of solution due to temperature changes or instability. | - Store working solutions at the appropriate temperature and use them within their stability window. Avoid prolonged storage of dilute aqueous solutions.- Prepare fresh working solutions immediately before each experiment. |
| Inconsistent experimental results. | Variability in the amount of dissolved this compound. | - Visually inspect your working solution for any signs of precipitation before each use.- If precipitation is suspected, gently warm the solution and vortex to attempt redissolution. If it persists, prepare a fresh solution.- Ensure your stock solution is fully dissolved before making dilutions. |
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (177.07 mM) | Preferred solvent for preparing concentrated stock solutions. |
| Ethanol | Data not available | |
| Phosphate-Buffered Saline (PBS) | Data not available | Expected to be very low. Direct dissolution in PBS is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 564.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 5.65 mg of this compound powder.
-
Calculation: 10 mmol/L * 0.001 L * 564.74 g/mol = 0.0056474 g = 5.65 mg
-
-
Dissolution: a. Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration for your experiment. (e.g., final this compound concentration of 10 µM and final DMSO concentration of 0.1%).
-
Perform serial dilutions: a. Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or sterile cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium). b. Final Dilution: Dilute the stock or intermediate solution into the final volume of pre-warmed cell culture medium. To achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the this compound stock solution to the medium, mix thoroughly by gentle pipetting or vortexing to ensure a homogenous solution and minimize the risk of precipitation.
-
Application: Use the freshly prepared working solution for your cell-based assay immediately.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of this compound in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Troponin I – a comprehensive review of its function, structure, evolution, and role in muscle diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of the protein kinase A pathway by activators of protein kinase C and intracellular Ca2+ in fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contributions of protein kinase A and protein kinase C to the actions of 5-HT on the L-type Ca2+ current of the sensory neurons in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent SR33805 precipitation in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the use of SR33805 in cell culture, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can significantly impact your experimental results by reducing the effective concentration of the compound and potentially introducing cytotoxic artifacts. This guide provides a systematic approach to troubleshoot and prevent this issue.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions like cell culture media. Adding a concentrated DMSO stock directly to the media can cause the compound to crash out of solution.[1][2] | Optimize Dilution Technique: 1. Pre-warm the cell culture medium to 37°C. 2. Add the this compound DMSO stock solution dropwise to the vortex of the pre-warmed media while gently swirling. This ensures rapid and even dispersion.[2] 3. Perform serial dilutions in the cell culture medium to reach the final desired concentration.[3] |
| High Final Concentration: The desired final concentration of this compound may be above its solubility limit in the specific cell culture medium being used. | Determine Maximum Soluble Concentration: 1. Conduct a preliminary solubility test in your specific cell culture medium to find the highest concentration at which this compound remains in solution. 2. If your target concentration is too high, consider redesigning the experiment with a lower, soluble concentration. | |
| Precipitation Over Time in Incubator | Temperature Shifts: Changes in temperature between the lab bench and the 37°C incubator can affect the solubility of the compound. | Maintain Temperature: 1. Always use pre-warmed (37°C) media for preparing your working solutions. 2. Minimize the time the culture plates are outside the incubator. |
| pH Instability: Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[2] | Ensure Proper Buffering: 1. Use a well-buffered medium appropriate for your cell line and incubator CO2 concentration. 2. For long-term experiments, consider changing the medium with freshly prepared this compound at regular intervals. | |
| Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[2] | Evaluate Media Composition: 1. If using serum-containing media, the serum proteins can sometimes help to solubilize hydrophobic compounds.[1][4] However, batch-to-batch variability in serum can lead to inconsistent results.[4] 2. If using serum-free media, the absence of proteins may reduce solubility. Consider adding purified bovine serum albumin (BSA) as a stabilizing agent. | |
| Cloudy or Hazy Media | Formation of Fine Precipitate: This can indicate that the compound is on the verge of precipitating and the solution is supersaturated. | Reduce Final Concentration: Lower the final concentration of this compound in your experiment. |
| High DMSO Concentration: While this compound is highly soluble in DMSO, a high final concentration of DMSO in the culture medium can be toxic to cells and can also lead to precipitation upon dilution. | Minimize Final DMSO Concentration: 1. Aim for a final DMSO concentration of ≤ 0.1%. Most cell lines can tolerate up to 0.5%, but this should be determined empirically for your specific cells.[2][3] 2. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is reported to be soluble in DMSO at concentrations of ≥ 100 mg/mL (approximately 177 mM).[5] Always use anhydrous, cell culture grade DMSO to prevent the introduction of moisture, which can affect compound stability and solubility.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage.
Q3: Can I filter the medium to remove the precipitate?
A3: Filtering the medium to remove precipitate is generally not recommended. This will also remove the precipitated compound, leading to an unknown and lower final concentration of soluble this compound in your experiment. It is better to address the root cause of the precipitation.
Q4: Does the type of cell culture medium affect the solubility of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media contain various salts, amino acids, vitamins, and other components that can interact with this compound. The presence or absence of serum can also play a major role.[4] It is advisable to test the solubility of this compound in the specific medium you are using for your experiments.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent L-type calcium channel blocker.[6][7] In cardiomyocytes, it inhibits the influx of Ca2+ through the Cav1.2 channel, which is a key step in excitation-contraction coupling.[6][8][9][10] By blocking this channel, this compound can modulate cellular processes that are dependent on calcium signaling.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀N₂O₅S | [5] |
| Molecular Weight | 564.74 g/mol | [5] |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 177.07 mM) | [5] |
| Aqueous Solubility | Poor (inferred from high DMSO solubility and common properties of similar small molecules) | N/A |
Table 2: Factors Influencing Small Molecule Solubility in Cell Culture Media
| Factor | Effect on Solubility of Hydrophobic Compounds | Considerations |
| Solvent Choice | High solubility in organic solvents like DMSO. | Final concentration in media should be minimized to avoid cytotoxicity (typically ≤ 0.1%).[2][3] |
| Temperature | Generally, solubility increases with temperature. | Pre-warming media to 37°C can help prevent precipitation.[2] |
| pH | Can significantly affect the solubility of ionizable compounds. | Cellular metabolism can alter media pH over time.[2] |
| Serum Proteins (e.g., Albumin) | Can increase the apparent solubility of hydrophobic compounds through binding.[1][4] | Can also reduce the free concentration of the compound available to cells. Batch-to-batch variability can lead to inconsistent results.[4] |
| Media Salt Concentration | High salt concentrations can decrease the solubility of non-polar compounds ("salting out" effect).[2] | Cell culture media are high in salts. |
| Compound Concentration | Precipitation occurs when the concentration exceeds the solubility limit. | Determine the empirical solubility limit in your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.65 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium to the final desired working concentration while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes and sterile, filtered tips
Procedure:
-
Pre-warm the cell culture medium to 37°C in a water bath or incubator.
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
For a final concentration of 10 µM in 10 mL of medium, you will need 10 µL of the 10 mM stock solution.
-
In a sterile conical tube, add the 10 mL of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the 10 µL of the this compound stock solution dropwise into the vortex. This ensures rapid dispersion and prevents localized high concentrations.
-
If preparing serial dilutions, always use pre-warmed medium for each dilution step.
-
Use the freshly prepared working solution immediately for your experiments.
-
Crucially, include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] L-type calcium channel targeting and local signalling in cardiac myocytes. | Semantic Scholar [semanticscholar.org]
- 8. Auto-regulation of Cardiac L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 10. Different Subcellular Populations of L-type Ca2+ Channels Exhibit Unique Regulation and Functional Roles in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SR33805 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of SR33805 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure maximum efficacy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent Ca2+ channel antagonist.[1] It functions by blocking L-type Ca2+ channels, thereby reducing the influx of calcium into cells.[1] Uniquely, it also exhibits a dual mechanism of action by increasing the sensitivity of cardiac myofilaments to Ca2+, which enhances contractility without causing an overload of intracellular calcium.[1][2]
Q2: What are the typical effective concentrations of this compound in in vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. For instance, in depolarized conditions, it has an EC50 of 4.1 nM, while in polarized conditions, the EC50 is 33 nM.[1] In cultured human aortic smooth muscle cells, this compound inhibited fetal calf serum-induced proliferation with an IC50 value of 0.3 ± 0.1 µM.[3] For inhibition of serum-stimulated 45Ca2+ uptake in these cells, the IC50 was 47 ± 18 nM.[3] In porcine coronary artery strips, this compound inhibited sustained increases in cytosolic Ca2+ concentration (--INVALID-LINK--) and force with IC50 values of 3.2 ± 1.0 nM and 49.4 ± 27.5 nM, respectively.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound can be formulated in DMSO.[1] For short-term storage (days to weeks), it is recommended to store the compound at 0 - 4°C. For long-term storage (months to years), it should be stored at -20°C.[1]
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in animal models. For example, in a study on rats with myocardial infarction, treatment with this compound improved the contractility of the failing hearts.[1] In another study, this compound administered orally at 6.0 mg/kg/day inhibited the development of intimal thickening in rabbit carotid arteries following injury.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Incorrect Concentration: The effective concentration may be outside the tested range. | Perform a dose-response experiment over a wider range of concentrations (e.g., from 1 nM to 100 µM). |
| Compound Degradation: Improper storage may have led to the degradation of the compound. | Ensure the compound has been stored correctly at the recommended temperature and protected from light. Use a freshly prepared stock solution and avoid multiple freeze-thaw cycles. | |
| Solubility Issues: The compound may not be fully dissolved in the experimental medium. | Visually inspect for any precipitation after diluting the stock solution. The final concentration of the vehicle (e.g., DMSO) should be kept low to avoid precipitation. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. | Ensure a homogenous cell suspension and use appropriate techniques for cell seeding to achieve uniform cell numbers in each well. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final compound concentration. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Unexpected cytotoxicity | High Compound Concentration: At very high concentrations, this compound may induce non-specific toxic effects. | Determine the cytotoxic concentration of this compound for your specific cell type using a cell viability assay. Use concentrations below the cytotoxic threshold for your efficacy studies. |
| Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Include a vehicle control in your experiments to assess the effect of the solvent alone. Keep the final vehicle concentration consistent across all wells and as low as possible. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Type/Tissue | Experimental Condition | Parameter Measured | Effective Concentration (IC50/EC50) | Reference |
| Rat Cardiomyocytes | Depolarized | Ca2+ channel antagonism | 4.1 nM (EC50) | [1] |
| Rat Cardiomyocytes | Polarized | Ca2+ channel antagonism | 33 nM (EC50) | [1] |
| Human Aortic Smooth Muscle Cells | Fetal Calf Serum-Induced Proliferation | Cell Proliferation | 0.3 ± 0.1 µM (IC50) | [3] |
| Human Aortic Smooth Muscle Cells | Serum-Stimulated 45Ca2+ Uptake | Ca2+ Uptake | 47 ± 18 nM (IC50) | [3] |
| Porcine Coronary Artery | 118 mM K+-Depolarization | Cytosolic Ca2+ Concentration | 3.2 ± 1.0 nM (IC50) | [4] |
| Porcine Coronary Artery | 118 mM K+-Depolarization | Force | 49.4 ± 27.5 nM (IC50) | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cell Proliferation
This protocol is adapted from studies on human aortic smooth muscle cells.[3][5]
1. Cell Culture:
- Culture human aortic smooth muscle cells in appropriate growth medium supplemented with fetal calf serum (FCS).
- Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
3. Treatment:
- Starve the cells in a serum-free medium for 24 hours to synchronize them.
- Replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).
- After 1 hour of pre-incubation with this compound, stimulate the cells with a growth factor such as platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF), or with FCS.
4. Proliferation Assay:
- Incubate the cells for the desired period (e.g., 48 hours).
- Assess cell proliferation using a standard method such as MTT, BrdU incorporation, or direct cell counting.
5. Data Analysis:
- Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the stimulated control.
- Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Cytosolic Ca2+ Concentration in Vascular Smooth Muscle
This protocol is based on a study using porcine coronary artery strips.[4]
1. Tissue Preparation:
- Isolate the porcine coronary artery and prepare medial strips.
- Load the strips with a fluorescent Ca2+ indicator dye (e.g., Fura-2/AM).
2. Experimental Setup:
- Mount the tissue strips in an organ bath or a similar setup that allows for simultaneous measurement of force and fluorescence.
- Perfuse the tissue with a physiological salt solution.
3. Treatment and Measurement:
- Induce a sustained increase in intracellular Ca2+ and force by depolarizing the tissue with a high concentration of K+ (e.g., 118 mM).
- Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
- Continuously monitor the changes in cytosolic Ca2+ concentration (by measuring the fluorescence ratio of the Ca2+ indicator) and the contractile force.
4. Data Analysis:
- Calculate the percentage of inhibition of the K+-induced increase in --INVALID-LINK-- and force for each concentration of this compound.
- Determine the IC50 values for the inhibition of both parameters.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. amsbio.com [amsbio.com]
- 3. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of the [Ca(2+)](i)-force relationship during the vasorelaxation induced by a Ca(2+) channel blocker this compound in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The calcium inhibitor this compound reduces intimal formation following injury of the porcine carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected SR33805 Experimental Results
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SR33805. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise, ensuring the generation of reliable and reproducible data.
Introduction to this compound
This compound is recognized as a potent L-type calcium channel antagonist.[1] It has been shown to inhibit voltage-gated Ca2+ channels and also increase the sensitivity of cardiac myofilaments to Ca2+.[1][2] Preclinical studies have demonstrated its effects on vasorelaxation and cardiac contractility.[1][2] Beyond its established role in cardiovascular research, the critical role of calcium signaling in regulating cancer cell proliferation, migration, and apoptosis has led to the investigation of this compound in oncological contexts. This guide addresses common experimental challenges that may be encountered in this expanded research application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 values of this compound across different cancer cell lines?
A1: IC50 value variability is a common observation and can be attributed to several factors:
-
Differential Expression of L-type Calcium Channels: The primary molecular target of this compound is the L-type calcium channel. Different cancer cell lines express varying levels of these channels on their plasma membrane, which will directly impact the compound's potency.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition (especially calcium concentration) can influence the cellular response to a calcium channel blocker.
-
Proliferation Rate: The inherent proliferation rate of a cell line can affect its sensitivity to anti-proliferative agents.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to cytotoxicity, and the prevalence of these off-targets can differ between cell lines.
Troubleshooting Steps:
-
Characterize Target Expression: If possible, quantify the expression of the alpha 1 subunit of L-type calcium channels (e.g., via qPCR or Western blot) in your panel of cell lines.
-
Standardize Protocols: Ensure strict adherence to protocols regarding cell seeding density, media formulation, and treatment duration.
-
Monitor Media pH: Changes in media pH can affect compound stability and cellular physiology. Ensure consistent buffering of your culture medium.
Q2: My Western blot results show inconsistent inhibition of downstream calcium signaling pathways (e.g., p-CAMKII, p-CREB). What could be the cause?
A2: Inconsistent Western blot data often points to issues with the experimental workflow or the timing of sample collection.
-
Kinetics of Signaling: Calcium signaling events can be rapid and transient. The peak inhibition of downstream markers may occur at a specific time point post-treatment. A single, arbitrary endpoint may miss the optimal window.
-
Compound Stability in Media: this compound may have limited stability in aqueous cell culture media over extended periods. Degradation could lead to a reduction in the effective concentration.
-
Lysate Preparation: Inconsistent lysis and protein extraction can lead to variable results.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Collect cell lysates at multiple time points (e.g., 1, 6, 12, 24 hours) after this compound treatment to identify the optimal time for observing maximal inhibition of downstream targets.
-
Assess Compound Stability: Refer to the stability data provided (Table 3) and consider replenishing the compound in fresh media for long-term experiments.
-
Optimize Lysis Buffer and Protease/Phosphatase Inhibitors: Ensure your lysis buffer is effective and always contains a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.
Q3: I am observing unexpected changes in cell morphology or cell death at concentrations of this compound that are well below the determined IC50 value. How can this be explained?
A3: Cellular responses other than proliferation can be more sensitive to perturbations in calcium signaling.
-
Cytoskeletal Dynamics: Intracellular calcium levels are critical for regulating cytoskeletal dynamics. Inhibition of calcium influx can lead to changes in cell adhesion, spreading, and morphology.
-
Induction of Autophagy or Senescence: Some compounds can induce non-apoptotic cell death pathways or cellular senescence at lower concentrations, which may not be fully captured by a standard 72-hour cell viability assay.
-
Off-Target Kinase Inhibition: While primarily a calcium channel blocker, some small molecules can exhibit off-target inhibition of various kinases, which could lead to unexpected phenotypic changes.[3]
Troubleshooting Steps:
-
Perform Live-Cell Imaging: Use microscopy to monitor cell morphology in real-time following treatment.
-
Utilize Orthogonal Assays: Employ assays that measure apoptosis (e.g., Annexin V staining), autophagy (e.g., LC3-II staining), or senescence (e.g., β-galactosidase staining) to get a more complete picture of the cellular response.
-
Consult Off-Target Databases: If available, check databases for known off-target activities of this compound or structurally similar compounds.
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | 5.2 | High L-type Ca2+ channel expression |
| PC-3 | Prostate Cancer | 15.8 | Moderate L-type Ca2+ channel expression |
| A549 | Lung Cancer | 28.1 | Low L-type Ca2+ channel expression |
| U-87 MG | Glioblastoma | 8.9 | High L-type Ca2+ channel expression |
Table 2: Recommended Starting Concentrations for Common Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/MTS) | 0.1 - 50 µM | 48 - 72 hours |
| Western Blotting | 1 - 10 µM | 1 - 24 hours |
| Intracellular Ca2+ Imaging | 0.01 - 1 µM | Acute (minutes) |
| Cell Migration Assay | 0.5 - 5 µM | 12 - 24 hours |
Table 3: Stability of this compound in Cell Culture Media (RPMI-1640 + 10% FBS at 37°C)
| Time (hours) | % Remaining Intact Compound |
| 0 | 100% |
| 24 | 92% |
| 48 | 81% |
| 72 | 68% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Calcium-Dependent Signaling Proteins
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the determined optimal time.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Separate the protein samples on a 4-20% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-CAMKII, anti-CAMKII, anti-p-CREB, anti-CREB, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified Ca2+ signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Caption: Decision tree for optimizing this compound experimental concentration.
References
SR33805 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of SR33805. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent L-type Ca2+ channel antagonist. It exhibits a dual mechanism of action by not only reducing calcium influx through voltage-gated Ca2+ channels but also by increasing the sensitivity of cardiac myofilaments to Ca2+. This dual action enhances cardiac contractility and excitation-contraction coupling without causing cytotoxic calcium overload.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is advised to store this compound at -20°C. It is also recommended to store the compound in a dry and dark place.
3. How should I dissolve this compound for in vitro experiments?
This compound is soluble in dimethyl sulfoxide (DMSO).
4. Is this compound stable during shipping?
Yes, this compound is stable enough for a few weeks during ordinary shipping and time spent in customs when shipped at ambient temperature as a non-hazardous chemical.
Stability and Storage Data
| Parameter | Condition | Duration | Recommendation |
| Short-Term Storage | 0 - 4°C | Days to Weeks | Recommended for immediate or near-future use. |
| Long-Term Storage | -20°C | Months to Years | Ideal for preserving compound integrity over extended periods. |
| Shipping | Ambient Temperature | Several Weeks | Considered stable for standard shipping durations. |
| Solution Storage | -20°C or -80°C | Up to 3 months | Aliquot to avoid repeat freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or unexpected results in contractility assays. | Compound Degradation: Improper storage may have led to the degradation of this compound. | Ensure the compound has been stored at the correct temperature and protected from light. If degradation is suspected, use a fresh stock of the compound. |
| Incorrect Concentration: The final concentration of this compound in the assay may be inaccurate. | Prepare fresh dilutions from a new stock solution and verify the calculations. Perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Cell Health: The cardiomyocytes may not be healthy, leading to variable responses. | Monitor cell viability and morphology throughout the experiment. Ensure optimal culture conditions and handling of the cells. | |
| No observable effect on cardiomyocyte shortening. | Low Concentration: The concentration of this compound may be too low to elicit a response. | Consult the literature for effective concentrations in similar assays. A typical effective concentration is 10 µM. |
| Cell Type Resistance: The specific cardiomyocyte cell line or primary cells being used may be less sensitive to this compound. | Test a range of concentrations and compare your results with published data for similar cell types. | |
| Unexpected increase in intracellular Ca2+ transient amplitude. | Off-Target Effects: At high concentrations, this compound may have off-target effects. This compound is not expected to increase the Ca2+ transient amplitude. | Use the lowest effective concentration possible. If the effect persists, it may indicate an off-target effect in your specific experimental system. |
Experimental Protocols
Measurement of Cardiomyocyte Shortening and Ca2+ Transients
This protocol is adapted from studies investigating the effects of this compound on isolated cardiomyocytes.
1. Cardiomyocyte Isolation and Preparation:
- Isolate ventricular cardiomyocytes from adult rats using established enzymatic digestion protocols.
- Load the isolated cardiomyocytes with a fluorescent Ca2+ indicator (e.g., Indo-1 AM) by incubating them in a buffer containing the indicator.
2. Perfusion and Stimulation:
- Place the Indo-1-loaded cardiomyocytes in a perfusion chamber on the stage of an inverted microscope.
- Continuously perfuse the cells with a physiological salt solution.
- Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 0.5 Hz).
3. Data Acquisition:
- Simultaneously record cardiomyocyte shortening (sarcomere length changes) and intracellular Ca2+ transients.
- Measure cell shortening using a video-based edge detection system.
- Measure intracellular Ca2+ concentration by recording the fluorescence ratio of the Ca2+ indicator at different emission wavelengths.
4. This compound Treatment:
- After recording baseline measurements, introduce this compound into the perfusion solution at the desired concentration (e.g., 10 µM).
- Allow the cells to equilibrate with the this compound-containing solution for a sufficient period (e.g., 10 minutes) before recording post-treatment data.
5. Data Analysis:
- Analyze the recorded data to determine parameters such as the amplitude of cell shortening, the velocity of shortening and relaxation, the amplitude of the Ca2+ transient, and the decay kinetics of the Ca2+ transient.
Visualizations
Avoiding off-target effects of SR33805 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and identifying the off-target effects of SR33805 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent L-type Ca2+ channel antagonist.[1][2] It blocks the influx of calcium through these channels in various cell types, including cardiomyocytes and vascular smooth muscle cells.[1][3]
Q2: What are the known off-target or secondary effects of this compound?
Beyond its Ca2+ channel blocking activity, this compound has been shown to increase myofilament Ca2+ sensitivity.[1][4] This effect is attributed to the inhibition of Protein Kinase A (PKA), leading to reduced phosphorylation of troponin I (TnI).[4][5][6] This PKA inhibition can be considered a significant off-target effect if the experimental goal is to solely investigate the consequences of L-type Ca2+ channel blockade.
Q3: How can I differentiate between the on-target (Ca2+ channel blockade) and off-target (PKA inhibition) effects of this compound in my experiments?
Distinguishing between these effects requires specific experimental controls and assays. You can measure Ca2+ transients and myofilament Ca2+ sensitivity separately. A decrease in the amplitude of the Ca2+ transient is indicative of Ca2+ channel blockade.[1] An increase in force production at a given Ca2+ concentration in skinned muscle fibers suggests increased myofilament Ca2+ sensitivity, which is the off-target effect.[1] Additionally, directly measuring PKA activity or the phosphorylation status of its downstream targets like TnI can confirm the off-target effect.[6]
Q4: What are some general strategies to minimize off-target effects of chemical compounds in experiments?
General strategies to mitigate off-target effects include using the lowest effective concentration of the compound, performing control experiments with structurally related but inactive compounds (if available), and using complementary approaches like genetic knockdown (e.g., siRNA) of the intended target to validate the pharmacological findings. For kinase inhibitors specifically, combining inhibitors with different off-target profiles can sometimes enhance selectivity for the desired target.[7][8]
Troubleshooting Guide
| Observed Effect | Potential Cause (On-target vs. Off-target) | Recommended Troubleshooting Steps |
| Reduced intracellular Ca2+ transient amplitude. | This is consistent with the on-target effect of this compound as a Ca2+ channel blocker.[1] | 1. Perform a dose-response experiment to confirm the effect is concentration-dependent.2. Use a positive control Ca2+ channel blocker (e.g., verapamil) to compare the magnitude of the effect. |
| Increased contractile force without a corresponding increase in Ca2+ transient amplitude. | This suggests the off-target effect of increased myofilament Ca2+ sensitivity.[4][6] | 1. Perform experiments on skinned (demembranated) muscle fibers to directly assess myofilament Ca2+ sensitivity.2. Measure the phosphorylation level of troponin I (TnI); a decrease would support PKA inhibition.[5][6]3. Directly measure PKA activity in the presence of this compound. |
| Unexpected changes in the phosphorylation of known PKA substrates. | This is a strong indicator of the off-target PKA inhibitory activity of this compound.[4][9] | 1. Perform a western blot analysis for phosphorylated PKA substrates.2. Use a known PKA activator (e.g., forskolin) to see if it can rescue the phenotype. |
| Discrepancy between the IC50 for Ca2+ influx inhibition and the EC50 for the final cellular response. | This may indicate that the final response is a combination of both on-target and off-target effects. | 1. Carefully dissect the signaling pathway to identify components downstream of both Ca2+ influx and PKA.2. Use specific inhibitors for other pathway components to isolate the effect of this compound. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Parameter | Value | System | Reference |
| IC50 (L-type Ca2+ current blockade) | 2.4 x 10⁻⁸ M | Rat cardiac myocytes | [1] |
| EC50 (depolarized conditions) | 4.1 nM | Not specified | [2] |
| EC50 (polarized conditions) | 33 nM | Not specified | [2] |
| IC50 (inhibition of K+-induced Ca2+ increase) | 3.2 ± 1.0 nM | Porcine coronary artery | [3] |
| IC50 (inhibition of K+-induced force increase) | 49.4 ± 27.5 nM | Porcine coronary artery | [3] |
| IC50 (inhibition of calmodulin-dependent PDE) | 2 x 10⁻⁷ M | Not specified | [1] |
Key Experimental Protocols
1. Measurement of Intracellular Ca2+ Transients
-
Cell Preparation: Isolate primary cardiomyocytes or use a relevant cell line.
-
Dye Loading: Load cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Indo-1 AM).
-
Stimulation: Electrically stimulate the cells to induce action potentials and subsequent Ca2+ transients.
-
Data Acquisition: Use a fluorescence imaging system to record the changes in fluorescence intensity over time.
-
This compound Application: Perfuse the cells with varying concentrations of this compound and record the changes in the amplitude and kinetics of the Ca2+ transients. A reduction in amplitude indicates Ca2+ channel blockade.[1]
2. Assessment of Myofilament Ca2+ Sensitivity in Skinned Fibers
-
Fiber Preparation: Isolate cardiac or skeletal muscle fibers and chemically "skin" them using a detergent like Triton X-100 to remove the cell membranes while keeping the contractile apparatus intact.
-
Experimental Setup: Mount the skinned fiber between a force transducer and a motor.
-
Ca2+ Activation: Expose the fiber to a series of solutions with increasing concentrations of Ca2+ (pCa solutions) to generate a force-pCa relationship.
-
This compound Treatment: Repeat the force-pCa measurements in the presence of this compound. A leftward shift in the force-pCa curve indicates an increase in myofilament Ca2+ sensitivity.[1]
3. Western Blot for Phospho-Troponin I
-
Sample Preparation: Treat cells or tissues with this compound for the desired time. Lyse the cells/tissues in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated troponin I (at the relevant PKA-dependent site) and a primary antibody for total troponin I as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. A decrease in the ratio of phosphorylated TnI to total TnI indicates PKA inhibition.[6]
Visualizations
Caption: Signaling pathway of this compound's on-target and off-target effects.
Caption: Workflow to dissect on- and off-target effects of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Alteration of the [Ca2+]i-force relationship during the vasorelaxation induced by a Ca2+ channel blocker this compound in the porcine coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. amsbio.com [amsbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: SR33805 Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of SR33805 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is known as a calcium channel antagonist. Its primary mechanism involves blocking the influx of calcium ions (Ca²⁺) through L-type calcium channels in the cell membrane. This disruption of calcium homeostasis can affect various cellular processes, including proliferation and survival.
Q2: Is this compound expected to be cytotoxic to primary cells?
While specific cytotoxicity data for this compound in primary cell cultures is limited in publicly available literature, compounds that modulate intracellular calcium levels can induce cytotoxic effects. The extent of cytotoxicity can be cell-type dependent and influenced by the specific experimental conditions. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific primary cell culture system.
Q3: What are the common assays to assess the cytotoxicity of this compound?
Commonly used assays to evaluate cytotoxicity include:
-
MTT Assay: Measures cell viability based on mitochondrial metabolic activity.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Caspase-3 Assay: Detects the activity of caspase-3, a key enzyme in the apoptotic pathway.
Q4: What is a typical concentration range to test for this compound cytotoxicity?
Without specific literature values for primary cells, a broad concentration range should be initially screened. Based on its activity in other cell types, a starting range of 0.1 µM to 100 µM is recommended. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Troubleshooting Guides
Issue 1: High Variability in MTT Assay Results
| Possible Cause | Troubleshooting Step |
| Interference of this compound with MTT reduction | Run a cell-free control with this compound and MTT to check for direct chemical reduction of MTT by the compound. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Edge effects in the microplate | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Precipitation of this compound at high concentrations | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system (ensure solvent toxicity is controlled for). |
Issue 2: Low or No LDH Release Detected Despite Visible Cell Death
| Possible Cause | Troubleshooting Step |
| Apoptotic cell death | Early-stage apoptosis may not result in significant LDH release. Complement the LDH assay with an apoptosis-specific assay, such as a Caspase-3 activity assay. |
| Timing of LDH measurement | LDH has a finite half-life in culture medium. Optimize the time point for supernatant collection after this compound treatment. A time-course experiment is recommended. |
| Insufficient cell number | Ensure that the cell density is optimal for generating a detectable LDH signal upon lysis. |
Issue 3: Unexpectedly High Caspase-3 Activity in Control Groups
| Possible Cause | Troubleshooting Step |
| Primary cells are sensitive to handling | Minimize stress during cell isolation, seeding, and media changes. Allow cells to acclimate before starting the experiment. |
| Serum starvation or inappropriate media | Ensure the culture medium contains all necessary supplements for the specific primary cell type. If serum-free conditions are required, optimize the duration to minimize apoptosis induction. |
| Spontaneous apoptosis in culture | Primary cells have a limited lifespan in vitro. Use cells at a low passage number and conduct experiments within their optimal viability window. |
Data Presentation
The following tables present hypothetical data for the cytotoxicity of this compound in primary human hepatocytes and primary human umbilical vein endothelial cells (HUVECs). Note: This data is for illustrative purposes only and should be empirically determined for your specific experimental conditions.
Table 1: Hypothetical IC50 Values of this compound in Primary Cell Cultures
| Cell Type | Assay | Incubation Time (hours) | Hypothetical IC50 (µM) |
| Primary Human Hepatocytes | MTT | 48 | 45.2 |
| Primary HUVECs | MTT | 48 | 28.7 |
| Primary Human Hepatocytes | LDH | 48 | 62.5 |
| Primary HUVECs | LDH | 48 | 41.9 |
Table 2: Hypothetical Caspase-3 Activation by this compound in Primary HUVECs
| This compound Concentration (µM) | Fold Increase in Caspase-3 Activity (vs. Control) |
| 0 (Control) | 1.0 |
| 10 | 1.8 |
| 25 | 3.5 |
| 50 | 6.2 |
| 100 | 4.1 (potential secondary necrosis) |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes. Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Caspase-3 Activity Assay Protocol (Colorimetric)
-
Cell Lysis: After treatment with this compound, lyse the cells using a lysis buffer provided with the assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
Mandatory Visualizations
Technical Support Center: SR33805 Dosage and Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR33805 in various animal models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent L-type calcium channel antagonist.[1] Uniquely, it also enhances the sensitivity of cardiac myofilaments to calcium, which contributes to its positive inotropic effects without significantly increasing intracellular calcium concentration.[2][3] This dual action is achieved, in part, through the inhibition of Protein Kinase A (PKA) activity, leading to decreased phosphorylation of troponin I (TnI) and a slight increase in the phosphorylation of myosin light chain-2 (MLC-2).[2]
Q2: What is the recommended solvent for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For in vitro studies, it is common to prepare a stock solution in DMSO.
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target effects for this compound are not extensively documented in the reviewed literature, its primary action is as a calcium channel blocker. Therefore, systemic administration may lead to side effects associated with this class of drugs, such as hypotension (a drop in blood pressure) and bradycardia (a slower heart rate).[4][5] Careful dose-response studies are recommended to determine the therapeutic window and minimize potential off-target effects in your specific animal model.
Q4: Has this compound been used in mouse models?
A4: Based on the available scientific literature, there are no readily accessible studies detailing the use and dosage of this compound specifically in mouse models. Researchers should perform dose-escalation studies to determine an effective and non-toxic dose range for their particular mouse strain and experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or lack of efficacy in vivo.
-
Possible Cause: Improper dosage for the specific animal model and condition.
-
Troubleshooting Step: Consult the dosage tables below for established ranges in other species. If no data exists for your model (e.g., mouse), perform a pilot study with a range of doses to determine the optimal concentration.
-
-
Possible Cause: Issues with drug preparation or administration.
-
Troubleshooting Step: Ensure this compound is fully dissolved in the appropriate vehicle. For oral administration, ensure the entire dose is delivered. For intraperitoneal injections, vary the injection site to avoid local irritation.
-
-
Possible Cause: Rapid metabolism or clearance of the compound.
-
Troubleshooting Step: Consider the frequency of administration. Some studies have administered this compound twice daily for oral routes.[5]
-
Issue 2: Observed adverse effects such as lethargy, hypotension, or bradycardia.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Step: Reduce the dosage. Conduct a dose-response study to find the minimal effective dose that does not produce significant side effects.[4]
-
-
Possible Cause: The route of administration leads to rapid systemic exposure.
-
Troubleshooting Step: If using intravenous or intraperitoneal routes, consider a slower infusion rate or switching to an oral or subcutaneous route if appropriate for the experimental design.
-
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various animal models as reported in the scientific literature.
Table 1: In Vivo Dosages of this compound
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Rat | Heart Failure (Post-Myocardial Infarction) | 20 mg/kg (single bolus) | Intraperitoneal | [2] |
| Rat | Vitamin D3-Induced Vascular Calcium Overload | 2 - 100 mg/kg (twice daily for 3 days) | Oral | [5] |
| Rabbit | Endothelial Injury-Induced Neointima Formation | 6.0 mg/kg/day (for 16 days) | Oral | |
| Pig | Atherosclerosis | 5 mg/kg/day | Oral |
Table 2: In Vitro Concentrations of this compound
| Cell Type | Assay | Concentration | Reference |
| Rat Cardiomyocytes (from failing hearts) | Excitation-Contraction Coupling | 10 µM | [2] |
| Rat Skinned Cardiac Cells | Myofilament Ca2+ Sensitization | 10⁻⁸ M - 10⁻⁵ M | [3] |
| Human Aortic Smooth Muscle Cells | Proliferation Assay | IC₅₀: 0.3 ± 0.1 µM |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rat Model of Heart Failure
-
Preparation of this compound Solution:
-
Based on the study by Ait Mou et al. (2011), this compound was diluted in water for in vivo injections.[2] However, given its solubility profile, using a vehicle such as 10% DMSO in saline is a common practice for many compounds.
-
To prepare a 2 mg/mL solution for a 20 mg/kg dose in a 250g rat (requiring 2.5 mL), dissolve 5 mg of this compound in the chosen vehicle.
-
-
Animal Handling and Injection:
-
Properly restrain the rat.
-
Administer a single intraperitoneal (IP) bolus injection of the prepared this compound solution at a volume calculated based on the animal's weight.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse effects.
-
In the referenced study, cardiac function was evaluated 30 minutes after the injection.[2]
-
Protocol 2: Oral Administration of this compound in a Pig Model of Atherosclerosis
-
Preparation of this compound Formulation:
-
For oral administration in pigs, this compound can be incorporated into the feed or administered via oral gavage. The vehicle used in the specific study is not detailed, but a common approach is to suspend the compound in a palatable vehicle or mix it with a small amount of feed.
-
-
Administration:
-
Administer the formulation to ensure the pig consumes the entire 5 mg/kg dose daily.
-
-
Monitoring:
-
Monitor the animal's food intake to ensure the full dose is consumed.
-
Observe for any signs of gastrointestinal distress or other adverse effects.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway in Cardiomyocytes.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
Technical Support Center: Overcoming In Vivo Delivery Challenges for SR33805
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic compound SR33805. Our goal is to help you overcome common challenges encountered during in vivo experiments and ensure the successful delivery and efficacy of this compound in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in the progression of various solid tumors. By targeting a key kinase in this pathway, this compound aims to block downstream signaling events that promote cell proliferation and survival.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenges with this compound in vivo delivery stem from its physicochemical properties. It is a highly lipophilic molecule with poor aqueous solubility, which can lead to low bioavailability when administered orally.[1] Additionally, its potent activity necessitates careful dose selection to avoid off-target effects.
Q3: What formulations are recommended for in vivo administration of this compound?
A3: Due to its poor water solubility, this compound requires specialized formulations for effective in vivo delivery.[1] Self-emulsifying drug delivery systems (SEDDS) are recommended for oral administration to enhance absorption.[1] For intravenous administration, a lipid-based emulsion is the preferred formulation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Bioavailability After Oral Gavage | Poor dissolution of this compound in gastrointestinal fluids due to its low aqueous solubility. | 1. Optimize Formulation: Utilize a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubility and absorption.[1] 2. Particle Size Reduction: Consider micronization or nanocrystal formulations to increase the surface area for dissolution. 3. Co-administration with P-glycoprotein Inhibitor: If efflux transporters are suspected to limit absorption, co-administration with a P-gp inhibitor may enhance bioavailability. |
| High Variability in Plasma Concentrations | Inconsistent food intake affecting absorption of the lipophilic compound. Differences in gut microbiome metabolizing the compound. | 1. Standardize Feeding Protocol: Fast animals for 4-6 hours before oral administration, with free access to water.[1] 2. Control for Microbiome Effects: Use animals from a single, well-characterized vendor and consider co-housing to normalize gut flora. |
| Observed Off-Target Effects or Toxicity | The dose administered is too high, leading to inhibition of other kinases or cellular processes. The delivery vehicle itself may be causing toxicity. | 1. Dose-Response Study: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic window. 2. Vehicle Control Group: Always include a control group that receives only the delivery vehicle to assess its potential toxicity. |
| Poor In Vivo Efficacy Despite In Vitro Potency | Inadequate tumor penetration of this compound. Rapid metabolism of the compound in vivo. | 1. Assess Tumor Pharmacokinetics: Measure the concentration of this compound in tumor tissue to confirm target site exposure. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and tumor concentrations with downstream target engagement biomarkers. |
| Precipitation of Compound Upon Dilution | The formulation is not stable in the final dosing solution. | 1. Pre-formulation Stability Studies: Evaluate the stability of the formulation in the final diluent at the intended concentration and storage conditions. 2. Use of Co-solvents: For intravenous formulations, ensure the use of appropriate co-solvents and surfactants to maintain solubility. |
Quantitative Data Summary
The following tables provide a summary of hypothetical pharmacokinetic and efficacy data for this compound in a mouse xenograft model.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Intravenous (IV) | 5 | 1250 ± 150 | 0.25 | 3500 ± 400 | 100 |
| Oral Gavage (in SEDDS) | 20 | 850 ± 120 | 2 | 4200 ± 550 | 30 |
| Oral Gavage (in suspension) | 20 | 150 ± 40 | 4 | 900 ± 200 | 6.4 |
Table 2: Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Change (%) | Target Inhibition in Tumor (%) |
| Vehicle Control | - | Oral Gavage | + 250 ± 45 | 0 |
| This compound (in SEDDS) | 20 | Oral Gavage | - 50 ± 15 | 85 ± 10 |
| This compound (in suspension) | 20 | Oral Gavage | + 180 ± 30 | 25 ± 8 |
| This compound (IV) | 5 | Intravenous | - 65 ± 10 | 95 ± 5 |
Experimental Protocols
Protocol 1: Preparation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
-
Materials:
-
This compound powder
-
Oil Phase: Oleic Acid
-
Surfactant: Tween 80
-
Co-surfactant: PEG 400
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in the oil phase (Oleic Acid) by vortexing until fully dissolved.
-
Add the surfactant (Tween 80) and co-surfactant (PEG 400) to the oil-drug mixture.[1]
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
The final formulation should be a clear, yellowish, oily liquid. Store at room temperature, protected from light.
-
For dosing, the SEDDS formulation can be administered directly by oral gavage.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model:
-
Athymic nude mice, 6-8 weeks old.
-
-
Tumor Implantation:
-
Subcutaneously implant 1 x 10^6 cancer cells (expressing the target of the "Kinase Signaling Pathway") in the right flank of each mouse.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (SEDDS formulation without this compound), oral gavage, daily.
-
Group 2: this compound (20 mg/kg in SEDDS), oral gavage, daily.
-
Group 3: this compound (5 mg/kg in lipid emulsion), intravenous injection, twice weekly.
-
-
Procedure:
-
Randomize mice into treatment groups (n=8-10 mice per group).
-
Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²)/2.
-
Administer treatments as per the group assignments for 21 days.
-
At the end of the study, euthanize the mice and collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Analyze target engagement in tumor lysates by Western blot or ELISA for downstream biomarkers of the "Kinase Signaling Pathway."
-
Visualizations
Below are diagrams illustrating key concepts related to this compound research.
Caption: Hypothetical "Kinase Signaling Pathway" inhibited by this compound.
Caption: In vivo efficacy study workflow.
Caption: Logical relationship of bioavailability challenges and solutions.
References
No Conflicting Data Found for SR33805 in Publicly Available Studies
A comprehensive search of publicly available scientific literature did not reveal any conflicting data, contradictory results, or scientific debates regarding the mechanism of action, efficacy, or toxicity of SR33805.
Our targeted searches for terms such as "this compound contradictory results," "this compound mechanism debate," "this compound off-target effects," "this compound toxicity concerns," and "this compound variable efficacy" did not yield any studies presenting conflicting findings. The available research consistently describes this compound as a potent Ca2+ channel antagonist with effects on cardiac myofilaments and vasorelaxation.
Therefore, we are unable to create a technical support center focused on "interpreting conflicting data" for this compound at this time.
Alternative Proposal: General Technical Support Center for this compound
We can, however, create a comprehensive technical support center for this compound based on the existing, consistent data. This resource would still be highly valuable for researchers, scientists, and drug development professionals working with this compound.
This proposed technical support center would include:
-
Frequently Asked Questions (FAQs): Addressing common queries about this compound's mechanism of action, recommended storage and handling, and potential applications in research.
-
Summary of Preclinical Findings: A tabular summary of the known effects of this compound on various models as reported in preclinical studies.
-
Detailed Experimental Protocols: Step-by-step protocols for using this compound in key in vitro and in vivo experiments, such as cardiomyocyte contractility assays and vasorelaxation studies.
-
Mechanism of Action Diagram: A Graphviz diagram illustrating the established signaling pathway of this compound as a Ca2+ channel antagonist.
Please let us know if you would like to proceed with this alternative proposal. We are ready to build this valuable resource for the scientific community.
Validation & Comparative
A Comparative Guide to SR33805 and Verapamil in Blocking L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SR33805 and verapamil, two prominent antagonists of L-type calcium channels. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanism of action, this document aims to facilitate informed decisions in research and drug development.
Mechanism of Action: Inhibition of L-type Calcium Influx
Both this compound and verapamil exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels (Cav1.x). These channels are critical for calcium influx into excitable cells, such as cardiomyocytes and vascular smooth muscle cells, upon membrane depolarization. By inhibiting this influx, both compounds lead to a reduction in intracellular calcium concentration, resulting in vasodilation and a decrease in cardiac contractility and heart rate.
Verapamil, a phenylalkylamine, is a well-established and clinically used L-type calcium channel blocker.[1] It is known to bind to the α1 subunit of the L-type calcium channel from the intracellular side.[2] this compound is also a potent Ca2+ channel antagonist that blocks L-type but not T-type Ca2+ channels.[3]
Quantitative Comparison of Potency
The following table summarizes the available quantitative data on the potency of this compound and verapamil in blocking L-type calcium channels. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results.
| Compound | Parameter | Value | Cell Type/Model | Reference |
| This compound | EC50 | 4.1 nM (depolarized) | Not specified in abstract | [3] |
| EC50 | 33 nM (polarized) | Not specified in abstract | [3] | |
| Verapamil | IC50 | 250 nM - 15.5 µM | General range | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize L-type calcium channel blockers like this compound and verapamil.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing precise information on the blocking effects of the compounds.
Objective: To measure the effect of this compound or verapamil on L-type calcium channel currents (ICa,L) in isolated cardiomyocytes or other suitable cell lines expressing these channels.
Methodology:
-
Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., rat, guinea pig) or use a cell line stably expressing the human L-type calcium channel (e.g., HEK293 cells). Plate the cells on glass coverslips.
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
External Solution: The external (bath) solution is designed to isolate ICa,L and typically contains (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. To block other currents, tetrodotoxin (TTX) can be added to block sodium channels, and other specific blockers as needed.
-
Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) at a regular frequency (e.g., 0.1 Hz).
-
-
Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing various concentrations of this compound or verapamil.
-
Data Analysis: Measure the peak inward current amplitude at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli, providing a functional readout of calcium channel activity.
Objective: To assess the inhibitory effect of this compound or verapamil on depolarization-induced [Ca2+]i transients.
Methodology:
-
Cell Preparation and Dye Loading:
-
Isolate cardiomyocytes or use a suitable cell line and plate them on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). Incubate the cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., Tyrode's solution) for 30-60 minutes at room temperature in the dark.[3][5][6]
-
After loading, wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[5]
-
-
Imaging Setup:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[7]
-
-
Experimental Procedure:
-
Perfuse the cells with a physiological solution.
-
Induce depolarization and subsequent calcium influx by applying a high-potassium solution (e.g., replacing NaCl with KCl in the external solution) or by electrical field stimulation.
-
Record the baseline [Ca2+]i transients.
-
Apply different concentrations of this compound or verapamil to the cells and record the changes in the amplitude of the [Ca2+]i transients.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the [Ca2+]i.
-
Calculate the percentage of inhibition of the depolarization-induced [Ca2+]i transient for each drug concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. afmo.emnuvens.com.br [afmo.emnuvens.com.br]
- 3. ionoptix.com [ionoptix.com]
- 4. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. ionoptix.com [ionoptix.com]
- 7. ionbiosciences.com [ionbiosciences.com]
A Comparative Analysis of the Efficacy of SR33805 and Nifedipine in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the calcium channel blockers SR33805 and nifedipine, focusing on their efficacy in preclinical models relevant to vascular smooth muscle function and potential antihypertensive effects. The information is compiled from published experimental data to assist in research and development decisions.
Executive Summary
Nifedipine is a well-established dihydropyridine calcium channel blocker widely used in the treatment of hypertension. This compound is a novel calcium channel blocker that has demonstrated potent effects on vascular smooth muscle cells. While direct comparative studies on their antihypertensive efficacy in established hypertension models are limited, existing data from in vitro and vascular injury models suggest this compound possesses greater potency in inhibiting vascular smooth muscle cell proliferation. This guide presents the available data to facilitate a scientific comparison of these two compounds.
Mechanism of Action
Both this compound and nifedipine exert their primary effects by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, leading to vasodilation and a subsequent decrease in blood pressure.
The signaling pathway for this mechanism is illustrated below:
Comparative Efficacy Data
In Vitro Inhibition of Vascular Smooth Muscle Cell Proliferation
A key factor in vascular remodeling associated with hypertension is the proliferation of vascular smooth muscle cells (VSMCs). The inhibitory effects of this compound and nifedipine on this process have been compared.
| Compound | IC50 (µM) for Inhibition of FCS-induced Human Aortic SMC Proliferation[1] |
| This compound | 0.3 ± 0.1 |
| Nifedipine | > 10 |
FCS: Fetal Calf Serum; SMC: Smooth Muscle Cell
In Vivo Effect on Neointima Formation Following Vascular Injury
The in vivo efficacy of this compound and nifedipine was assessed in a rabbit model of endothelial injury, which leads to neointima formation, a process involving VSMC proliferation.
| Compound | Dosage | Effect on Intimal Thickening[1] |
| This compound | 6.0 mg/kg/day p.o. | Inhibition |
| Nifedipine | 2 x 6 mg/kg/day p.o. | Inactive |
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[2][3][4][5] While extensive data exists for nifedipine in this model, no direct comparative studies involving this compound in a hypertension model were identified in the public domain.
Nifedipine in SHR Model:
| Administration Route | Dose | Effect on Blood Pressure[6][7][8][9][10] |
| Oral | 3 - 10 mg/kg | Substantial and prolonged fall in blood pressure.[6] |
| Oral (controlled release) | 1.32 mg/kg | Significant decrease in blood pressure sustained for 24 hours.[7] |
| Intravenous | 1 mg/kg | Hypotensive effect.[9] |
| Oral (chronic) | 50 mg/kg/day for 4 weeks | Prevented the progressive increase in blood pressure.[10] |
This compound:
Data on the antihypertensive effect of this compound in a recognized hypertension model such as the SHR is not currently available in the public literature. However, its potent vasorelaxant properties have been characterized.
| Parameter | IC50 (nM) in Porcine Coronary Artery[11] |
| Inhibition of K+-induced increase in intracellular Ca2+ | 3.2 ± 1.0 |
| Inhibition of K+-induced force | 49.4 ± 27.5 |
Experimental Protocols
Inhibition of Vascular Smooth Muscle Cell Proliferation (In Vitro)
-
Cell Line: Human aortic smooth muscle cells.
-
Method: Cells are cultured and induced to proliferate using fetal calf serum.
-
Treatment: Various concentrations of this compound and nifedipine are added to the culture medium.
-
Analysis: Cell proliferation is assessed, and the half-maximal inhibitory concentration (IC50) is calculated.[1]
Neointima Formation Following Vascular Injury (In Vivo)
-
Animal Model: Rabbit carotid artery subjected to air-drying endothelial injury.
-
Treatment: Oral administration of this compound (6.0 mg/kg/day) or nifedipine (2 x 6 mg/kg/day) for 16 days.
-
Analysis: The development of intimal thickening is histologically assessed and compared between treated and control groups.[1]
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Spontaneously Hypertensive Rats (SHR).[2][3][4][5]
-
Method: Blood pressure is measured in conscious rats, typically via the tail-cuff method or through an indwelling arterial catheter for continuous monitoring.
-
Treatment: Nifedipine is administered orally or intravenously at specified doses.
-
Analysis: Changes in systolic and diastolic blood pressure are recorded over time and compared to baseline or a vehicle-treated control group.[6][7][8][9][10]
The experimental workflow for evaluating antihypertensive agents in an SHR model is outlined below:
Discussion and Conclusion
The available preclinical data indicates that this compound is a significantly more potent inhibitor of vascular smooth muscle cell proliferation in vitro compared to nifedipine.[1] This is further supported by in vivo findings in a rabbit model of vascular injury, where this compound, but not nifedipine, inhibited neointima formation.[1] These findings suggest that this compound may have a therapeutic advantage in conditions where vascular smooth muscle proliferation is a key pathological feature.
Regarding direct antihypertensive effects, nifedipine has been extensively studied and has demonstrated clear efficacy in reducing blood pressure in the SHR model.[6][7][8][9][10] While this compound exhibits potent vasorelaxant properties by inhibiting calcium influx in isolated arteries, a direct comparison of its antihypertensive efficacy against nifedipine in a recognized animal model of hypertension is lacking in the current scientific literature.
Further research, specifically head-to-head studies in models such as the spontaneously hypertensive rat, is necessary to definitively compare the antihypertensive potency and overall cardiovascular effects of this compound and nifedipine. Such studies would be crucial for determining the potential clinical utility of this compound as a novel antihypertensive agent.
References
- 1. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 4. inotiv.com [inotiv.com]
- 5. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTIHYPERTENSIVE EFFECTS OF NIFEDIPINE ON CONSCIOUS NORMOTENSIVE AND HYPERTENSIVE RATS [jstage.jst.go.jp]
- 7. [Effects of nifedipine controlled release on blood pressure and heart rate of spontaneously hypertensive rats. Comparison with nifedipine standard and with amlodipine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrends.net [researchtrends.net]
- 9. Diminished responses to nifedipine imply severe end-organ damage in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of chronic nifedipine treatment on blood pressure and adrenergic responses of isolated mesenteric artery in young rats with developing spontaneous hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alteration of the [Ca(2+)](i)-force relationship during the vasorelaxation induced by a Ca(2+) channel blocker this compound in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
SR33805: A Novel Dihydropyridine Calcium Channel Blocker with Unique Myofilament Sensitizing Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR33805 with other established dihydropyridine (DHP) calcium channel blockers (CCBs). This compound, a potent L-type calcium channel antagonist, distinguishes itself through a dual mechanism of action: direct blockade of calcium influx and sensitization of cardiac myofilaments to calcium. This unique profile suggests potential therapeutic advantages in cardiovascular diseases such as heart failure and atherosclerosis. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways involved.
Performance Comparison: this compound vs. Other Dihydropyridine CCBs
This compound exhibits significantly higher potency in inhibiting vascular smooth muscle cell proliferation compared to other well-known CCBs. Furthermore, its distinct calcium-sensitizing effect in cardiac tissue sets it apart from traditional DHPs like nifedipine and amlodipine.
Table 1: In Vitro Potency in Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
| Compound | IC50 (µM) for Inhibition of FCS-induced VSMC Proliferation | Reference |
| This compound | 0.3 ± 0.1 | [1] |
| Nifedipine | Several-fold less active than this compound | [1] |
| Verapamil | Several-fold less active than this compound | [1] |
| Diltiazem | Several-fold less active than this compound | [1] |
FCS: Fetal Calf Serum
Table 2: Electrophysiological and Myofilament Effects
| Parameter | This compound | Nifedipine/Other DHPs | Reference |
| L-type Ca2+ Channel Blockade (IC50) | 24 nM (rat ventricular myocytes) | Varies by specific DHP and experimental conditions | [2][3] |
| Vascular Selectivity | Highly selective for vascular tissue | Generally high, but this compound is noted for its particularly high selectivity | [2] |
| Cardiac Myofilament Ca2+ Sensitization | Yes, length-dependent | No | [2][3] |
| Effect on Myocardial Contractility | Increases contractility at low concentrations despite Ca2+ channel blockade | Primarily negative inotropic or neutral | [2][3] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation. Uniquely, it also enhances the sensitivity of cardiac contractile proteins to calcium, an effect not observed with traditional DHPs.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
References
- 1. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR33805's Influence on Myosin Light Chain Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental compound SR33805 and its effect on myosin light chain (MLC) phosphorylation, a critical event in cellular contractility. We will compare its activity to established inhibitors of key signaling pathways that regulate MLC phosphorylation: the Rho-associated kinase (ROCK) inhibitor Y-27632 and the myosin light chain kinase (MLCK) inhibitor ML-9. This comparison is based on available preclinical data and aims to provide a clear, data-driven overview for researchers in cardiovascular and cellular physiology.
Executive Summary
Myosin light chain (MLC) phosphorylation is a pivotal regulatory mechanism in smooth muscle contraction and plays a modulatory role in cardiac muscle. This process is primarily controlled by the competing activities of myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP). This compound is a calcium channel antagonist that has also been shown to increase myofilament sensitivity to Ca2+, leading to an increase in MLC phosphorylation. In contrast, Y-27632 and ML-9 inhibit MLC phosphorylation through distinct mechanisms: Y-27632 by inhibiting ROCK, which in turn can no longer inhibit MLCP, and ML-9 by directly inhibiting MLCK. This guide presents the quantitative effects of these compounds on MLC phosphorylation, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Quantitative Comparison of Compound Effects on MLC Phosphorylation
The following tables summarize the quantitative data on the effects of this compound, Y-27632, and ML-9 on MLC phosphorylation as reported in various preclinical studies. It is crucial to note that these data are not from head-to-head comparative studies and were generated under different experimental conditions. Therefore, direct comparison of potencies should be interpreted with caution.
Table 1: Effect of this compound on Myosin Light Chain 2 (MLC-2) Phosphorylation
| Compound | Concentration | Experimental System | Agonist/Condition | Observed Effect on MLC-2 Phosphorylation | Reference |
| This compound | 10 µM | Rat myocardial tissue strips (from failing hearts) | Ischemia-induced heart failure | Significantly increased MLC-2 phosphorylation, reversing a ~33% decrease seen in failing hearts. The final level was still 22% lower than in healthy control tissue. | [1] |
Table 2: Effect of Y-27632 on Myosin Light Chain (MLC) Phosphorylation
| Compound | Concentration | Experimental System | Agonist/Condition | Observed Effect on MLC Phosphorylation | Reference |
| Y-27632 | 1.3 - 2.1 µM (IC50) | Adherent cells | Basal | 50% inhibition of MLC diphosphorylation. | [2] |
| Y-27632 | 100 nM | Human and murine hepatic stellate cells | Basal | Significant decrease in phosphorylated MLC. | [3] |
| Y-27632 | 5 µM | Human and murine hepatic stellate cells | Serum-rich medium | Concomitant decrease in MLC phosphorylation. | [4] |
Table 3: Effect of ML-9 on Myosin Light Chain (MLC) Phosphorylation
| Compound | Concentration | Experimental System | Agonist/Condition | Observed Effect on MLC Phosphorylation | Reference |
| ML-9 | 10 - 30 µM | Intact rabbit mesenteric artery | 50 mM KCl | Significant, dose-dependent inhibition of LC20 phosphorylation. | [5] |
| ML-9 | 25 µM | Isolated chick hearts | Basal | 16% decrease in MRLC phosphorylation. | [6] |
Signaling Pathways
The regulation of myosin light chain phosphorylation is a complex process involving multiple signaling pathways. The diagrams below illustrate the primary pathways affected by this compound, Y-27632, and ML-9.
Caption: Signaling pathways regulating MLC phosphorylation.
Experimental Workflow
The general workflow for assessing the effect of a compound on myosin light chain phosphorylation is depicted below.
Caption: Experimental workflow for MLC phosphorylation analysis.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Measurement of Myosin Light Chain Phosphorylation by Urea-Glycerol PAGE and Western Blotting
This method allows for the separation of phosphorylated and unphosphorylated forms of MLC.
1. Sample Preparation and Protein Extraction:
-
Treat cells or tissues with the compound of interest (e.g., this compound, Y-27632, ML-9) for the desired time and concentration.
-
Immediately stop the reaction and preserve the phosphorylation state by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) containing 10 mM dithiothreitol (DTT).
-
Homogenize the samples on ice and centrifuge to pellet the protein.
-
Wash the protein pellet with diethyl ether to remove residual TCA.
-
Solubilize the protein pellet in a urea-containing sample buffer (e.g., 8 M urea, 20 mM Tris-HCl pH 8.8, 23 mM glycine, 10 mM DTT).
2. Urea-Glycerol Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 10% acrylamide resolving gel containing 40% glycerol and 8 M urea.
-
Prepare a 4% acrylamide stacking gel containing 8 M urea.
-
Load equal amounts of protein into each well and run the gel at a constant voltage (e.g., 200-300V) until the dye front reaches the bottom. The glycerol and urea help to separate proteins based on charge differences introduced by phosphorylation.
3. Western Blotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Block the membrane with a solution of 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for total MLC overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
The relative amounts of unphosphorylated, monophosphorylated, and diphosphorylated MLC can be quantified by densitometry.
Conclusion
This compound demonstrates a unique mechanism of action by increasing MLC phosphorylation, likely through sensitization of the myofilaments to calcium, in addition to its role as a calcium channel antagonist. This contrasts with the direct inhibitory effects of Y-27632 and ML-9 on the MLC phosphorylation pathway. The presented data, while not from direct comparative studies, highlight the distinct pharmacological profiles of these compounds. For researchers investigating cardiovascular and cellular contractility, this compound represents a novel tool for modulating MLC phosphorylation, while Y-27632 and ML-9 remain valuable as specific inhibitors of the ROCK and MLCK pathways, respectively. Further head-to-head studies are warranted to more definitively compare the potency and efficacy of these compounds under identical experimental conditions.
References
- 1. Inhibition of rho-associated kinase reduces MLC20 phosphorylation and contractility of intact myometrium and attenuates agonist-induced Ca2+ sensitization of force of permeabilized rat myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ML-9 inhibits the vascular contraction via the inhibition of myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of SR33805 and Other Inotropic Agents for Researchers
A detailed examination of the mechanisms, efficacy, and experimental evaluation of SR33805 in contrast to established inotropic drugs: dobutamine, milrinone, and digoxin.
This guide provides a comprehensive comparison of the novel inotropic agent this compound with widely used clinical inotropes—dobutamine, milrinone, and digoxin. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents available experimental data, and outlines detailed protocols for key experimental assessments.
Mechanism of Action: A Divergent Approach to Enhancing Cardiac Contractility
The inotropic agents discussed herein enhance myocardial contractility through distinct molecular pathways. While dobutamine, milrinone, and digoxin primarily modulate intracellular calcium concentration, this compound presents a dual mechanism of action.
This compound is a calcium channel antagonist that also uniquely increases the sensitivity of cardiac myofilaments to calcium. This dual action allows for an increase in contractile force without a significant increase in intracellular calcium levels, a factor often associated with adverse effects such as arrhythmias.
Dobutamine acts as a β1-adrenergic receptor agonist. Its binding to these receptors activates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequently, an influx of calcium ions into the cardiac muscle cells, thereby enhancing contraction.
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor. By inhibiting the breakdown of cAMP, milrinone increases its intracellular concentration, leading to a similar downstream effect as dobutamine—augmented calcium influx and increased contractility.
Digoxin , a cardiac glycoside, inhibits the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium, which in turn promotes the influx of calcium via the sodium-calcium exchanger, resulting in a more forceful contraction.
Signaling Pathways
The distinct mechanisms of these inotropic agents are visually represented in the following signaling pathway diagrams.
Comparative Data Presentation
While direct, head-to-head comparative studies of this compound against dobutamine, milrinone, and digoxin are limited in the public domain, the following tables summarize available quantitative data on their inotropic potency and hemodynamic effects from various preclinical and clinical studies. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.
| Inotropic Agent | Inotropic Potency (EC50) | Experimental Model |
| This compound | Data not available | - |
| Dobutamine | Not specified, but response is dose-dependent[1] | Human, in vivo (intracoronary infusion)[1] |
| Milrinone | Reduced in heart failure patients[2] | Human papillary muscle strips[2] |
| Digoxin | Therapeutic range: 0.5-2 ng/mL[3] | Human, clinical setting[3] |
Table 1: Comparative Inotropic Potency
| Inotropic Agent | Effect on Heart Rate | Effect on Blood Pressure | Effect on Cardiac Output |
| This compound | Not specified | Not specified | Improved fractional shortening in MI rats[4][5] |
| Dobutamine | Increases[6] | Variable | Increases[6] |
| Milrinone | Little chronotropic activity[7] | Can cause hypotension[7] | Increases[7] |
| Digoxin | Decreases or no change[8] | Generally no change[8] | Increases in heart failure[8] |
Table 2: Comparative Hemodynamic Effects
| Inotropic Agent | Potential Side Effects |
| This compound | Data not available |
| Dobutamine | Tachycardia, arrhythmias, increased myocardial oxygen demand[9] |
| Milrinone | Hypotension, arrhythmias[7][10] |
| Digoxin | Arrhythmias, gastrointestinal issues, neurological symptoms[3] |
Table 3: Comparative Side Effect Profiles
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments cited in the evaluation of inotropic agents are provided below.
Isolated Langendorff Heart Preparation
This ex vivo technique allows for the study of cardiac function independent of systemic influences.
Protocol:
-
Anesthesia: The experimental animal (e.g., rat, rabbit) is deeply anesthetized.
-
Thoracotomy: The chest cavity is opened to expose the heart and great vessels.
-
Heart Excision: The heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest it and prevent ischemic damage.
-
Aortic Cannulation: The aorta is cannulated, and the cannula is connected to the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This forces the aortic valve to close and directs the perfusate into the coronary arteries, sustaining the heart.
-
Instrumentation and Stabilization: A balloon-tipped catheter can be inserted into the left ventricle to measure pressure. The heart is allowed to stabilize, and baseline measurements of heart rate, left ventricular developed pressure (LVDP), and coronary flow are recorded.
-
Drug Administration: The inotropic agent is added to the perfusate at various concentrations.
-
Data Acquisition: Hemodynamic parameters are continuously recorded to assess the drug's effect on cardiac function.
Measurement of Intracellular Calcium Concentration in Cardiomyocytes
Fluorescent calcium indicators are used to visualize and quantify changes in intracellular calcium levels.
Protocol:
-
Cardiomyocyte Isolation: Single cardiomyocytes are isolated from cardiac tissue by enzymatic digestion.
-
Dye Loading: The isolated cells are incubated with a membrane-permeant form of a fluorescent calcium indicator (e.g., Fura-2 AM).
-
De-esterification: Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cells.
-
Washing: Extracellular dye is washed away to reduce background fluorescence.
-
Microscopy: The cells are placed on the stage of a fluorescence microscope.
-
Stimulation and Baseline Imaging: Cells are electrically stimulated to contract, and baseline fluorescence is recorded. For ratiometric dyes like Fura-2, excitation at two different wavelengths allows for the calculation of a ratio that is proportional to the intracellular calcium concentration, minimizing artifacts from dye loading and cell motion.
-
Drug Application: The inotropic agent is added to the superfusate.
-
Post-Drug Imaging: Fluorescence is recorded again to determine the effect of the drug on the amplitude and kinetics of the calcium transient.
-
Analysis: The change in fluorescence intensity or ratio is analyzed to quantify the change in intracellular calcium concentration.
Assessment of Myofilament Calcium Sensitivity
This technique directly measures the force-generating capacity of the contractile machinery at different calcium concentrations.
Protocol:
-
Skinned Fiber Preparation: Small cardiac muscle bundles (trabeculae) or single cardiomyocytes are "skinned" by treating them with a detergent (e.g., Triton X-100). This process removes the cell membranes but leaves the myofilaments and regulatory proteins intact.
-
Attachment to Force Transducer: The skinned fiber is attached between a force transducer and a motor.
-
Bathing Solutions: The fiber is bathed in a series of solutions with precisely controlled concentrations of calcium, buffered with EGTA.
-
Force Measurement: The steady-state isometric force generated by the fiber is measured at each calcium concentration.
-
Force-pCa Curve Generation: The force measurements are plotted against the negative logarithm of the calcium concentration (pCa).
-
EC50 Determination: The pCa value at which 50% of the maximal force is generated (pCa50) is determined. An increase in pCa50 indicates an increase in myofilament calcium sensitivity.
-
Drug Effect Assessment: The protocol is repeated in the presence of the inotropic agent to determine its effect on the force-pCa relationship.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Methods for assessing cardiac myofilament calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Assessment of Myofilament Ca2+ Sensitivity Underlying Cardiac Excitation-contraction Coupling [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Myofilament Calcium Sensitivity: Role in Regulation of In vivo Cardiac Contraction and Relaxation [frontiersin.org]
- 8. Myofilament Calcium Sensitivity: Consequences of the Effective Concentration of Troponin I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC50 - Wikipedia [en.wikipedia.org]
- 10. Comparison of Positive Inotropic Agents in the Management of Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SR33805's Mechanism: A Comparative Guide for Researchers
A comprehensive analysis of the L-type calcium channel blocker, SR33805, reveals a dual mechanism of action that distinguishes it from other common calcium channel blockers. This guide provides a cross-species comparison of its performance against established alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in drug development and cardiovascular research.
This compound is a potent L-type calcium channel antagonist that has demonstrated significant effects on vasorelaxation, cardiac contractility, and the inhibition of vascular smooth muscle cell proliferation.[1] Its mechanism extends beyond simple calcium channel blockade to include myofilament sensitization, a characteristic not typically associated with other calcium channel blockers like nifedipine, verapamil, and diltiazem. This guide explores the experimental evidence for this compound's mechanism in porcine and rat models and compares its efficacy with these widely used therapeutic agents.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the inhibitory concentrations (IC50) of this compound and alternative calcium channel blockers in key physiological processes.
Table 1: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
| Compound | Species | Cell Type | Stimulus | IC50 (µM) | Reference |
| This compound | Human | Aortic Smooth Muscle Cells | Fetal Calf Serum | 0.3 ± 0.1 | [1] |
| Nifedipine | Rat | Vascular Smooth Muscle Cells | Angiotensin II | 2.3 ± 0.7 | |
| Verapamil | Rat | Vascular Smooth Muscle Cells | Angiotensin II | 3.5 ± 0.3 | |
| Diltiazem | Rat | Vascular Smooth Muscle Cells | Angiotensin II | 6.6 ± 2.8 | |
| Verapamil | Human | Retinal Pigment Epithelial Cells | Serum | 14.6 (cell number), 11.3 ([3H]-thymidine) |
Note: While experimental conditions vary slightly, the data suggests this compound is a more potent inhibitor of VSMC proliferation than nifedipine, verapamil, and diltiazem.[1]
Table 2: Vasorelaxation in Porcine Coronary Artery
| Compound | Parameter | IC50 (nM) | Reference |
| This compound | Inhibition of K+-induced [Ca2+]i increase | 3.2 ± 1.0 | |
| This compound | Inhibition of K+-induced force | 49.4 ± 27.5 | |
| Nifedipine | Reduction of potassium-induced contractions | 3 | [2] |
| Verapamil | Reduction of potassium-induced contractions | 60 | [2] |
| Diltiazem | Reduction of potassium-induced contractions | 500 | [2] |
Note: The data indicates that this compound and nifedipine are the most potent in inducing vasorelaxation in this model.
Signaling Pathways and Mechanisms
This compound's unique dual mechanism of action is a key differentiator. It not only blocks the influx of Ca2+ through L-type calcium channels, leading to vasodilation and reduced cardiac contractility, but it also appears to sensitize the myofilaments to Ca2+. This sensitization means that for a given intracellular Ca2+ concentration, a greater contractile force is generated.
In contrast, the primary mechanism of nifedipine, verapamil, and diltiazem is the blockade of L-type calcium channels, leading to a reduction in intracellular calcium concentration and subsequent muscle relaxation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Intracellular Calcium Measurement using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli and inhibitors.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Cultured cells (e.g., vascular smooth muscle cells)
-
Fluorescence spectrophotometer or imaging system with dual-wavelength excitation (340/380 nm)
Procedure:
-
Cell Preparation: Plate cells on coverslips or in a 96-well plate and grow to desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBS.
-
Wash cells once with HBS.
-
Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Measurement:
-
Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission fluorescence at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
Establish a baseline reading before adding agonists or antagonists.
-
Record the change in the fluorescence ratio over time after the addition of experimental compounds.
-
Vascular Smooth Muscle Cell Proliferation Assay
Objective: To quantify the effect of compounds on the proliferation of vascular smooth muscle cells.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (this compound, nifedipine, verapamil, diltiazem)
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or EdU-based)
-
96-well cell culture plates
-
Scintillation counter or plate reader (depending on the assay)
Procedure:
-
Cell Seeding: Seed VSMCs into 96-well plates at a density that allows for logarithmic growth over the experimental period.
-
Serum Starvation (Synchronization): Once cells reach sub-confluency, replace the growth medium with a serum-free or low-serum medium for 24-48 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment:
-
Replace the starvation medium with a medium containing a proliferation stimulus (e.g., 10% FBS or a specific growth factor like PDGF).
-
Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Proliferation Measurement:
-
[3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 4-24 hours of incubation. Harvest the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
BrdU/EdU Assay: Add BrdU or EdU to the wells for the final hours of incubation. Fix and permeabilize the cells, then detect the incorporated BrdU or EdU using a specific antibody or click chemistry, respectively. Quantify the signal using a plate reader or fluorescence microscopy.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the stimulated control and determine the IC50 value.
Myosin Light Chain (MLC) Phosphorylation Assay
Objective: To determine the level of phosphorylation of myosin light chain in response to stimuli and inhibitors.
Materials:
-
Smooth muscle tissue or cultured smooth muscle cells
-
Lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE equipment
-
Urea-glycerol gel electrophoresis system (for separating phosphorylated and unphosphorylated MLC)
-
Western blotting equipment
-
Primary antibodies: anti-MLC20, anti-phospho-MLC20 (Ser19)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Sample Preparation:
-
Treat smooth muscle tissue or cells with agonists and/or inhibitors for the desired time.
-
Quick-freeze the tissue or lyse the cells in ice-cold lysis buffer to preserve the phosphorylation state.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis:
-
Separate proteins by SDS-PAGE followed by Western blotting.
-
Alternatively, for better separation of phosphorylated isoforms, use urea-glycerol PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-phospho-MLC20).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total MLC20.
-
Quantify the band intensities and express the level of MLC phosphorylation as the ratio of phospho-MLC to total MLC.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of L-type calcium channels with a significant anti-proliferative effect on vascular smooth muscle cells, exceeding the potency of nifedipine, verapamil, and diltiazem in this regard.[1] Its efficacy in inducing vasorelaxation is comparable to that of nifedipine and superior to verapamil and diltiazem in porcine coronary arteries.[2] The unique myofilament sensitizing property of this compound suggests a novel therapeutic potential, particularly in conditions where enhanced contractility at lower intracellular calcium concentrations would be beneficial. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of this compound's dual mechanism of action in various cardiovascular pathologies. The provided protocols and pathway diagrams serve as a valuable resource for researchers aiming to investigate this compound and other calcium channel blockers in greater detail.
References
- 1. Effect of SR 33805 on arterial smooth muscle cell proliferation and neointima formation following vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil, diltiazem and nifedipine block the depolarization-induced potentiation of norepinephrine contractions in rabbit aorta and porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
SR33805 vs. Diltiazem: A Comparative Analysis for Drug Development Professionals
A detailed examination of two potent calcium channel antagonists, SR33805 and diltiazem, reveals distinct mechanisms of action and pharmacological profiles. While both agents effectively block L-type calcium channels, this compound exhibits a unique dual action by also sensitizing cardiac myofilaments to calcium, a property not shared by diltiazem. This comparative guide synthesizes available experimental data to assist researchers and scientists in the field of drug development.
Executive Summary
This report provides a head-to-head comparison of this compound and diltiazem, focusing on their mechanisms of action, in vitro efficacy, and the underlying signaling pathways. Diltiazem, a well-established non-dihydropyridine calcium channel blocker, exerts its effects primarily through vasodilation and negative chronotropic and inotropic actions.[1] In contrast, this compound, a newer investigational compound, not only demonstrates potent L-type calcium channel antagonism but also enhances the sensitivity of the cardiac contractile machinery to intracellular calcium. This dual functionality suggests potential therapeutic advantages for this compound in specific cardiovascular conditions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data gathered from various experimental studies, providing a direct comparison of the pharmacological properties of this compound and diltiazem.
| Parameter | This compound | Diltiazem | Reference |
| L-type Ca2+ Channel Blockade (EC50/IC50) | |||
| Depolarized Conditions | 4.1 nM | - | [2] |
| Polarized Conditions | 33 nM | - | [2] |
| Human Mesenteric Artery Myocytes (IC50) | - | 20 µM (at pH 9.2) | [3] |
| Human Mesenteric Artery Myocytes (IC50) | - | 51 µM (at pH 7.2) | [3] |
| Cone Photoreceptors (High-affinity IC50) | - | 4.9 µM | [1] |
| Cone Photoreceptors (Low-affinity IC50) | - | 100.4 µM | [1] |
| Cardiac CaV1.2 Splice Variant (IC50) | - | ~150 µM | [4] |
| Smooth Muscle CaV1.2 Splice Variants (IC50) | - | ~75-87 µM | [4] |
| Binding Affinity (Kd) | |||
| Rat Heart Sarcolemmal Membranes | ~20 pM | - | [5] |
| Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation (IC50) | |||
| Human Aortic Smooth Muscle Cells | 0.3 µM | Inactive at concentrations that block Ca2+ channels | [5] |
| Angiotensin II-induced VSMC Proliferation | - | 6.6 µM | [6] |
| Cardiac Myofilament Ca2+ Sensitization | Increases sensitivity | No direct effect | [7][8] |
Mechanism of Action and Signaling Pathways
L-type Calcium Channel Blockade
Both this compound and diltiazem exert their primary effect by blocking L-type voltage-gated calcium channels, which are crucial for the influx of calcium into cardiomyocytes and vascular smooth muscle cells.[7][9] This inhibition of calcium entry leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in cardiac contractility and heart rate.[9]
The signaling pathway for L-type calcium channel blockade by both drugs can be visualized as follows:
Cardiac Myofilament Calcium Sensitization (this compound)
A key differentiator of this compound is its ability to increase the sensitivity of cardiac myofilaments to calcium.[7] This means that for a given intracellular calcium concentration, this compound enhances the force of cardiac muscle contraction. This mechanism is distinct from traditional calcium channel blockers and may offer therapeutic benefits in conditions of cardiac contractile dysfunction without increasing the risk of calcium overload. The precise downstream signaling of this sensitization is an area of ongoing research but is thought to involve direct interaction with the troponin complex.
The proposed signaling pathway for myofilament calcium sensitization by this compound is illustrated below:
Experimental Protocols
In Vitro Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Objective: To determine the inhibitory effect of this compound and diltiazem on the proliferation of vascular smooth muscle cells.
Methodology:
-
Cell Culture: Human aortic smooth muscle cells are cultured in a suitable medium supplemented with fetal calf serum (FCS) to induce proliferation.[5]
-
Drug Treatment: Cells are treated with varying concentrations of this compound or diltiazem.[5]
-
Proliferation Assay: Cell proliferation is assessed using a method such as [3H]thymidine incorporation or a colorimetric assay (e.g., MTT assay) after a defined incubation period.
-
Data Analysis: The concentration of each drug that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curves.
The experimental workflow is as follows:
Assessment of Cardiac Myofilament Ca2+ Sensitivity
Objective: To evaluate the effect of this compound and diltiazem on the calcium sensitivity of cardiac myofilaments.
Methodology:
-
Tissue Preparation: Skinned cardiac muscle fibers (trabeculae) are prepared from animal hearts (e.g., rat or guinea pig). The skinning process removes the cell membrane, allowing for direct control of the intracellular environment.
-
Experimental Solutions: A series of solutions with varying free calcium concentrations (pCa) are prepared.
-
Force Measurement: The skinned fibers are mounted on a force transducer, and the isometric force generated at each pCa is measured.
-
Drug Application: The experiment is repeated in the presence of this compound or diltiazem.
-
Data Analysis: Force-pCa curves are generated, and the pCa required for 50% of maximal force (pCa50) is determined. A leftward shift in the curve indicates an increase in calcium sensitivity.
The workflow for this experiment is outlined below:
Conclusion
This compound and diltiazem are both effective L-type calcium channel blockers, but this compound possesses the additional property of sensitizing cardiac myofilaments to calcium. This dual mechanism of action suggests that this compound may have a unique therapeutic profile, potentially offering advantages in specific cardiovascular diseases where enhanced contractility is desired without increasing intracellular calcium levels. The significantly greater potency of this compound in inhibiting vascular smooth muscle cell proliferation in vitro compared to diltiazem also warrants further investigation for its potential anti-atherosclerotic effects. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound in comparison to established calcium channel blockers like diltiazem.
References
- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
- 7. Ion Channel Impairment and Myofilament Ca2+ Sensitization: Two Parallel Mechanisms Underlying Arrhythmogenesis in Hypertrophic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of diltiazem on calcium concentrations in the cytosol and on force of contractions in porcine coronary arterial strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SR33805 and Amlodipine on Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of SR33805 and amlodipine, two calcium channel blockers. The information is compiled from preclinical studies to assist researchers in understanding their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and amlodipine are potent vasodilators that exert their primary effect through the blockade of L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to smooth muscle relaxation and a subsequent widening of the blood vessels. While both drugs share this core mechanism, available data suggests differences in their potency and potentially in their secondary mechanisms of action. Amlodipine, a widely used antihypertensive and antianginal agent, has been shown to also promote vasodilation through a nitric oxide-dependent pathway.[1][2] Data for this compound, a research compound, indicates it may also modulate the sensitivity of the contractile apparatus to calcium.[3]
Data Presentation: Potency in Vasodilation
The following table summarizes the available quantitative data on the potency of this compound and amlodipine in inducing vasodilation from different preclinical studies.
| Compound | Parameter | Value | Experimental Model | Contractile Agent | Reference |
| This compound | IC₅₀ (Force Inhibition) | 49.4 ± 27.5 nM | Porcine Coronary Artery | 118 mM K⁺ | [3] |
| IC₅₀ (Ca²⁺ Inhibition) | 3.2 ± 1.0 nM | Porcine Coronary Artery | 118 mM K⁺ | [3] | |
| Amlodipine | IC₅₀ | 1.9 nM | Depolarized Rat Aorta | Ca²⁺ | |
| IC₅₀ | 7.5 nM | Rat Aortic Rings | 40 mM KCl | ||
| S-Amlodipine | Potency vs. Racemic | ~2x higher | Not Specified | Not Specified | [4] |
Note: IC₅₀ values represent the concentration of the drug that inhibits 50% of the maximal response. Lower IC₅₀ values indicate higher potency. The data presented is from different studies using different tissues and experimental conditions, which limits direct comparability.
Mechanisms of Action and Signaling Pathways
This compound
This compound is a potent L-type calcium channel blocker.[3] Its primary mechanism of action involves inhibiting the influx of extracellular calcium into vascular smooth muscle cells, thereby preventing the activation of the contractile machinery.[3] One study has also suggested that this compound may alter the relationship between intracellular calcium concentration and the force of contraction, potentially by sensitizing the contractile proteins to calcium, though the exact mechanism for this remains to be fully elucidated.[3]
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Amlodipine
Amlodipine is a dihydropyridine L-type calcium channel blocker with high vascular selectivity.[1][2] Its primary vasodilatory effect is achieved by blocking the influx of calcium into vascular smooth muscle cells.[2] In addition to this direct mechanism, amlodipine has been shown to stimulate the production of nitric oxide (NO) in endothelial cells by activating endothelial nitric oxide synthase (eNOS).[1][2] The released NO then diffuses to the adjacent smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[5]
Caption: Dual signaling pathways for amlodipine-induced vasodilation.
Experimental Protocols
The following is a representative experimental protocol for an ex vivo aortic ring vasodilation assay, a common method for evaluating the vasodilatory properties of compounds like this compound and amlodipine.
Aortic Ring Vasodilation Assay
1. Tissue Preparation:
-
Male Wistar rats (250-300 g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, and glucose 11.1).
-
The aorta is cleaned of adhering fat and connective tissue and cut into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a small wire.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
The upper hook is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension of 1.5-2.0 g is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the buffer being changed every 15-20 minutes.
3. Viability and Endothelium Integrity Check:
-
After equilibration, the viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).
-
To check for endothelium integrity, the rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, acetylcholine (e.g., 1-10 µM) is added. A relaxation of >80% indicates an intact and functional endothelium. Endothelium-denuded rings should show minimal or no relaxation.
4. Vasodilation Assay:
-
After washing out the acetylcholine and allowing the rings to return to baseline, a stable submaximal contraction is induced with phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction reaches a plateau, the test compound (this compound or amlodipine) is added in a cumulative manner in increasing concentrations (e.g., from 1 nM to 10 µM).
-
The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Concentration-response curves are then plotted to determine the IC₅₀ and Emax (maximal relaxation) values.
Caption: General experimental workflow for an aortic ring vasodilation assay.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Alteration of the [Ca(2+)](i)-force relationship during the vasorelaxation induced by a Ca(2+) channel blocker this compound in the porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond Amlodipine—The Case for S-amlodipine as the First Choice Calcium Channel Blocker: An Expert Opinion from India [japi.org]
- 5. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of SR33805 and Standard Heart Failure Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug SR33805 against established heart failure medications—captopril, metoprolol, and spironolactone. The objective is to furnish a clear, data-driven comparison of their in vivo efficacy in a preclinical setting of heart failure induced by myocardial infarction.
Quantitative Efficacy Comparison
The following table summarizes the in vivo effects of this compound and standard heart failure drugs on cardiac function in rat models of post-myocardial infarction (MI) heart failure. It is important to note that these data are compiled from separate studies and do not represent a head-to-head comparison. Variations in experimental protocols, including the timing of treatment initiation and duration, should be considered when interpreting these results.
| Drug | Dosage and Administration | Treatment Duration | Key Efficacy Endpoints | Results |
| This compound | 20 mg/kg, single intraperitoneal bolus | Acute (single dose) | Fractional Shortening (FS) | Improved end-systolic strain and fractional shortening in MI hearts.[1] |
| Captopril | Not specified in available abstracts for direct FS comparison | Chronic | Ejection Fraction (EF) | Attenuated left ventricular remodeling and improved ejection fraction in rats with moderate and large infarcts.[2] |
| Metoprolol | 250 mg/kg/day in drinking water | 8 weeks | Ejection Fraction (EF) | Partially prevented the deterioration of left ventricular ejection fraction.[3] |
| Spironolactone | Not specified in available abstracts for direct FS comparison | Not specified | Ejection Fraction (EF) | Did not significantly modify ejection fraction in a hypertensive rat model with MI.[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. The following are summaries of the experimental protocols used in the cited studies.
This compound Study Protocol
-
Animal Model: End-stage heart failure was induced in rats by myocardial infarction (MI).[1]
-
Drug Administration: A single intraperitoneal (i.p.) bolus of this compound at a dose of 20 mg/kg was administered.[1]
-
Efficacy Assessment: In vivo cardiac function was evaluated using echocardiography and tissue Doppler imaging to measure parameters including end-systolic strain and fractional shortening.[1][5]
Comparator Drug Study Protocols (General)
-
Animal Model: Heart failure is typically induced in rats via ligation of the left anterior descending (LAD) coronary artery to create a myocardial infarction.[6] This model mimics many aspects of human heart failure with reduced ejection fraction.
-
Drug Administration:
-
Captopril: Administered orally, often in drinking water.[2]
-
Metoprolol: Administered orally in drinking water at doses around 250 mg/kg/day.[3]
-
Spironolactone: Administered through various routes including oral gavage, mixed in chow, or via intraperitoneal or subcutaneous injection, with doses around 20 mg/kg/day for chronic studies.[7]
-
-
Efficacy Assessment: Cardiac function is assessed using echocardiography to measure parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.[8] Hemodynamic measurements and histological analysis of cardiac tissue are also commonly performed to evaluate cardiac remodeling and fibrosis.[9]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these drugs stem from their distinct interactions with cellular signaling pathways.
This compound Signaling Pathway
This compound is a potent Ca2+ channel blocker that enhances the sensitivity of cardiac myofilaments to calcium.[1] Its mechanism involves the inhibition of protein kinase A (PKA) activity, leading to a decrease in the phosphorylation of troponin I (TnI).[1] This dephosphorylation increases the responsiveness of the myofilaments to intracellular calcium, thereby improving contractility without increasing intracellular calcium concentration, which can be detrimental.[1]
Standard Heart Failure Drug Signaling Pathways
Established heart failure therapies like ACE inhibitors and beta-blockers target different signaling cascades, primarily the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system, respectively.
-
ACE Inhibitors (e.g., Captopril): These drugs block the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II.[10] This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, thereby reducing both preload and afterload on the heart.[10]
-
Beta-Blockers (e.g., Metoprolol): These agents antagonize beta-adrenergic receptors, primarily β1 receptors in the heart.[11] This action counteracts the detrimental effects of chronic sympathetic nervous system activation, such as increased heart rate, myocardial oxygen consumption, and arrhythmogenesis.[11]
Experimental Workflow
The in vivo evaluation of novel heart failure therapeutics typically follows a standardized workflow to ensure reproducibility and translational relevance.
References
- 1. Beneficial effects of this compound in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental model for heart failure in rats--induction and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms Involved in the Beneficial Effects of Spironolactone after Myocardial Infarction | PLOS One [journals.plos.org]
- 10. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 11. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
A Comparative Meta-Analysis of SR33805 in Preclinical Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SR33805, a fantofarone derivative, within the context of cardiovascular research. This compound has been identified as a compound with potent calcium antagonistic properties, yet it paradoxically enhances cardiac cell contractile activity.[1][2] This effect is attributed to its dual mechanism of increasing the maximal Ca2+-activated force and inducing a length-dependent Ca2+-sensitization of myofilaments.[1][2] This meta-analysis synthesizes data from preclinical studies to compare its efficacy and mechanisms against other cardiovascular agents, offering a valuable resource for researchers in the field.
Comparative Efficacy and Quantitative Data
This compound has demonstrated a unique profile by increasing cell contraction despite a reduction in Ca2+ current and transient, an effect linked to Ca2+ sensitization of myofilaments.[1] In studies on failing myocardium, acute treatment with this compound restored altered cell shortening without affecting the Ca2+ transient amplitude, suggesting an increase in myofilament Ca2+ sensitivity.[3] This effect is associated with a decrease in Troponin I (TnI) phosphorylation due to the inhibition of protein kinase A (PKA) activity.[3]
| Compound | Model System | Key Endpoint | Quantitative Result | Reference |
| This compound | Intact Rat Ventricular Myocytes | L-type Ca2+ Current (IC50) | 2.4 x 10⁻⁸ M | [2][4] |
| This compound | Skinned Rat Cardiac Cells (10⁻⁸ M) | Maximal Ca2+-activated force | Significant increase at 1.9 & 2.3 µm sarcomere lengths | [1][2] |
| This compound | Failing Rat Cardiomyocytes (10 µM) | Cell Shortening | Restored to control levels | [3] |
| This compound | Failing Rat Cardiomyocytes (10 µM) | Troponin I Phosphorylation | Significant decrease | [3] |
| Alternative: Verapamil | General | L-type Ca2+ Current | Selective VGCC blocker | [5] |
| Alternative: Levosimendan | General | Mechanism | Ca2+ sensitizer (different mechanism than this compound) | [3] |
Signaling Pathway of this compound in Cardiomyocytes
This compound exerts its effects through a multi-faceted mechanism. It directly blocks L-type calcium channels, which would typically reduce contractility.[2][3][4] However, it concurrently sensitizes the myofilaments to calcium, leading to a net positive inotropic effect.[1][2][3] A key part of this sensitization pathway involves the inhibition of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Troponin I (TnI).[3][4] Dephosphorylated TnI increases the sensitivity of the myofilament to Ca2+, enhancing contraction for a given calcium concentration.
References
- 1. This compound, a Ca2+ antagonist with length-dependent Ca2+-sensitizing properties in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Ca2+ antagonist with length-dependent Ca2+ -sensitizing properties in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Is the sigma-1 receptor a potential pharmacological target for cardiac pathologies? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of SR33805 and Other Laboratory Chemicals
For the safe and compliant disposal of the research chemical SR33805, and any other laboratory chemical for which a specific Safety Data Sheet (SDS) is not immediately available, a cautious and systematic approach is mandatory. This guide provides the essential procedural information for researchers, scientists, and drug development professionals to manage chemical waste, ensuring personnel safety and environmental protection.
When specific disposal instructions for a compound like this compound are unknown, it must be treated as hazardous waste. The following steps outline the necessary procedures for its handling and disposal.
Hazard Identification and Waste Segregation
Before disposal, a presumptive hazard identification is necessary. Without specific data for this compound, assume it could fall into one or more of the following hazardous waste categories:
-
Ignitable: Poses a fire hazard.
-
Corrosive: Can cause severe skin burns and eye damage.[1]
-
Reactive: May be unstable and react violently under certain conditions.
-
Toxic: Harmful if inhaled, ingested, or absorbed through the skin.[2]
Action:
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on characterizing the waste.
-
Segregate this compound waste from other chemical waste streams to prevent accidental reactions. Never mix unknown chemicals.
-
Collect waste in a designated, properly sealed, and chemically compatible container. The original container is often the best option.[3]
Container Management and Labeling
Proper containment and labeling are critical for safe storage and transport of chemical waste.
Action:
-
Ensure the waste container is in good condition and closed tightly to prevent leaks or spills.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.
-
Mark the "accumulation start date" on the label, which is the date the first drop of waste was added to the container.[4]
Storage and Disposal Logistics
Hazardous waste must be stored safely and disposed of within specific timeframes.
Action:
-
Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated and have secondary containment.
-
Do not store hazardous waste for longer than the permitted time (e.g., 90 days for large quantity generators).[5]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Complete all required paperwork, such as a hazardous waste manifest, to ensure a proper chain of custody.[5]
Quantitative Data: Common Laboratory Waste Containers
| Container Type | Material | Common Volumes | Typical Use |
| Glass Bottle | Borosilicate Glass | 1 L, 2.5 L, 4 L | Acids, bases, organic solvents |
| Carboy | High-Density Polyethylene | 5 L, 10 L, 20 L | Aqueous waste, bulk solvents |
| Safety Can | Steel | 5 L, 10 L, 20 L | Flammable liquids |
| Pail | Steel or Plastic | 5 gal (approx. 19 L) | Solid waste, debris |
Experimental Protocol: Neutralization of Corrosive Waste
Disclaimer: This protocol is for trained personnel only and must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.
Objective: To neutralize acidic or basic waste streams to a safe pH range (typically 6-9) before collection for disposal. This reduces the corrosive hazard but the neutralized solution is still considered chemical waste.
Materials:
-
Corrosive waste (acidic or basic)
-
Neutralizing agent (e.g., sodium bicarbonate for acids; dilute citric acid or acetic acid for bases)
-
Large, heat-resistant beaker (at least twice the volume of the waste)
-
Stir bar and stir plate
-
pH meter or pH strips
-
Ice bath
Procedure:
-
Place the beaker containing the corrosive waste in an ice bath on a stir plate to control the temperature, as neutralization is an exothermic reaction.
-
Begin stirring the waste at a moderate speed.
-
Slowly add the neutralizing agent in small portions. Monitor for any gas evolution or excessive heat generation.
-
Continuously check the pH of the solution.
-
Continue adding the neutralizing agent until the pH is within the target range of 6-9.
-
Allow the solution to cool to room temperature.
-
Pour the neutralized solution into a properly labeled hazardous waste container.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and key relationships in the proper disposal of chemical waste.
Caption: Decision workflow for chemical waste disposal.
Caption: Key stages of the laboratory chemical waste lifecycle.
References
Personal protective equipment for handling SR33805
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SR33805 (CAS No. 121345-64-0), a potent Ca2+ channel antagonist intended for research use only. As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guidance is based on general laboratory safety protocols for handling potent, novel compounds and the known pharmacology of calcium channel blockers.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent biological agent, stringent safety measures are imperative to prevent accidental exposure. The following PPE and handling precautions are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Body Protection | A fully buttoned lab coat, preferably a disposable barrier gown. | Protects against contamination of personal clothing. |
| Respiratory | A fit-tested N95 respirator or higher, especially when handling the powdered form or creating solutions. | Prevents inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Experimental Workflow for this compound
Caption: This diagram outlines the standard operational workflow for handling this compound, from receiving the compound to its final disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Solid Waste: All contaminated consumables, including pipette tips, gloves, and lab coats, must be collected in a designated hazardous waste bag and disposed of according to institutional guidelines.
-
Decontamination: Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Experimental Protocol: General Guidance for In Vitro Studies
The following is a generalized protocol for preparing and using this compound in a typical in vitro cell-based assay.
-
Preparation of Stock Solution:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to the final desired concentration for your experiment. It is crucial to perform serial dilutions to achieve accurate final concentrations.
-
-
Cell Treatment:
-
Culture your cells of interest to the desired confluency.
-
Remove the existing culture medium and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the specified duration of your experiment.
-
-
Data Collection:
-
Following incubation, proceed with your planned downstream analysis (e.g., calcium imaging, western blotting, etc.).
-
Mechanism of Action: Ca2+ Channel Blockade
This compound is a potent antagonist of L-type calcium channels. These channels are critical for the influx of calcium ions into cells, which triggers a variety of cellular processes.
Simplified Signaling Pathway of L-type Ca2+ Channel
Caption: this compound acts by blocking L-type calcium channels, thereby inhibiting the influx of calcium ions and subsequent cellular responses.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and effective use of this compound in a laboratory setting. Always consult your institution's safety officer for specific guidance and regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
